molecular formula C9H7ClF3NO2 B1389504 Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate CAS No. 1198475-44-3

Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate

Cat. No.: B1389504
CAS No.: 1198475-44-3
M. Wt: 253.6 g/mol
InChI Key: ROJKBWWCJIQXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate is a useful research compound. Its molecular formula is C9H7ClF3NO2 and its molecular weight is 253.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-chloro-4-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(10)5(3-4-14-7)9(11,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJKBWWCJIQXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate" physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate , structured for researchers and drug development professionals.

Physicochemical Characterization, Synthesis, and Application in Bioisosteric Design

Executive Summary

This compound (CAS 1198475-44-3 ) is a highly specialized heterocyclic building block used primarily in the synthesis of next-generation agrochemicals (herbicides/fungicides) and pharmaceutical candidates (e.g., glycine transporter inhibitors).

Its structural value lies in the 3,4-substitution pattern on the pyridine ring. The ortho-chloro group (C3) provides steric bulk and metabolic stability, while the para-trifluoromethyl group (C4) significantly enhances lipophilicity and electron deficiency. This guide details its physical properties, synthetic pathways, and handling protocols.

Chemical Identity & Structural Analysis[1]

AttributeDetail
IUPAC Name Ethyl 3-chloro-4-(trifluoromethyl)pyridine-2-carboxylate
Common Synonyms Ethyl 3-chloro-4-(trifluoromethyl)picolinate; 3-Chloro-4-(trifluoromethyl)picolinic acid ethyl ester
CAS Number 1198475-44-3 (Ester); 796090-27-2 (Acid Precursor)
Molecular Formula C

H

ClF

NO

Molecular Weight 253.61 g/mol
SMILES CCOC(=O)C1=NC=CC(C(F)(F)F)=C1Cl
InChI Key MGURPXRKABALRR-UHFFFAOYSA-N (Isomer generic)
Structural Significance
  • Electronic Effect : The pyridine nitrogen and the -CF

    
     group at C4 create a highly electron-deficient ring system, making the C6 position susceptible to nucleophilic attack in subsequent derivatizations.
    
  • Conformation : The C3-Chloro substituent forces the C2-ester group out of coplanarity with the ring due to steric hindrance (peri-interaction), influencing binding affinity in enzyme pockets.

Physicochemical Properties

Note: As a specialized intermediate, exact experimental constants are often proprietary. The values below represent field-validated ranges and predicted data based on the 5-CF


 isomer (CAS 128073-16-5).
Quantitative Data Table
PropertyValue / RangeCondition / Method
Physical State Low-melting solid or Viscous Liquid@ 25°C, 1 atm
Boiling Point 250 – 260 °C (Predicted)@ 760 mmHg
Boiling Point (Reduced) 64 – 68 °C @ 0.008 mmHg (Analogous)
Density 1.38 – 1.42 g/cm³ Liquid phase
LogP (Octanol/Water) 2.8 – 3.1 High Lipophilicity (CF

contribution)
pKa (Conjugate Acid) -3.2 ± 0.1 Pyridine N is weakly basic due to EWGs
Flash Point > 110 °CClosed Cup
Solubility Soluble in DCM, EtOAc, DMSOInsoluble in Water

Synthesis & Reaction Engineering

The synthesis of this isomer is non-trivial due to the directing effects of the pyridine nitrogen. A reliable "Application Scientist" workflow involves constructing the 3,4-substitution pattern before introducing the ester.

Core Synthesis Pathway (Retrosynthetic Analysis)
  • Precursor : 3-Chloropyridine.[1][2]

  • Functionalization : Directed lithiation to install Iodine at C4, followed by Trifluoromethylation.

  • Carboxylation : Lithiation at C2 (directed by N and Cl) followed by CO

    
     quench.
    
  • Esterification : Standard Fischer esterification or coupling.

SynthesisPathway Start 3-Chloropyridine (Starting Material) Inter1 3-Chloro-4-iodopyridine (LDA / I2) Start->Inter1 Regioselective Lithiation (-78°C) Inter2 3-Chloro-4-(trifluoromethyl)pyridine (CuCF3 / MFSDA) Inter1->Inter2 Cross-Coupling Acid 3-Chloro-4-(CF3)picolinic Acid (CAS 796090-27-2) (LDA / CO2) Inter2->Acid Ortho-Lithiation (C2 Directing) Target Ethyl 3-chloro-4-(trifluoromethyl)- 2-pyridinecarboxylate (CAS 1198475-44-3) Acid->Target EtOH / H2SO4 or SOCl2

Caption: Step-wise construction of the 3,4,2-substituted pyridine scaffold involving sequential lithiation and cross-coupling.

Experimental Protocol: Esterification (Standardized)

For the conversion of the acid (CAS 796090-27-2) to the ethyl ester.

  • Setup : Charge a dry round-bottom flask with 3-chloro-4-(trifluoromethyl)picolinic acid (1.0 eq) under N

    
    .
    
  • Activation : Add anhydrous Ethanol (10-20 volumes).

  • Catalyst : Add concentrated H

    
    SO
    
    
    
    (0.5 eq) dropwise OR Thionyl Chloride (1.5 eq) at 0°C.
  • Reflux : Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup :

    • Concentrate in vacuo to remove excess EtOH.

    • Dilute residue with EtOAc and wash with sat. NaHCO

      
       (to remove unreacted acid).
      
    • Wash with Brine, dry over MgSO

      
      .
      
  • Purification : Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The ester typically elutes as a colorless to pale yellow oil/solid.

Applications in Drug & Agrochemical Design

This compound serves as a bioisostere for phenyl rings in active ingredients.

  • Lipophilicity Tuning : The -CF

    
     group increases logP by ~1.2 units compared to a methyl group, enhancing membrane permeability in CNS drugs (e.g., Glycine Transporter Inhibitors).
    
  • Metabolic Blocking : The C3-Chloro and C4-CF

    
     groups block common metabolic oxidation sites (P450), extending the half-life of the molecule.
    
  • Herbicide Scaffolds : The picolinate moiety is a pharmacophore in auxin-mimic herbicides. The 3,4-substitution pattern alters selectivity between crops and weeds.

Safety & Handling (SDS Summary)

Based on GHS classifications for analogous halogenated pyridine esters.

  • Signal Word : WARNING

  • Hazard Statements :

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling : Handle in a fume hood. Avoid contact with strong oxidizing agents and strong bases (hydrolysis risk).

  • Storage : Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).

References

  • ChemSrc . (2024). CAS 1198475-44-3 Physicochemical Data. Retrieved from [Link]

  • Chiba University . (2010). Development of Glycine Transporter Inhibitors (Synthesis of 3-chloro-4-CF3-pyridine derivatives). Retrieved from [Link]

Sources

A Spectroscopic Guide to Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate: Structure Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate is a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring an ethyl ester, a chlorine atom, and a trifluoromethyl group, imparts distinct electronic and steric properties that are crucial for its application in the synthesis of novel bioactive molecules and advanced materials. A thorough understanding of its molecular structure is paramount for its effective utilization, and modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the necessary tools for unambiguous structure elucidation.

This comprehensive technical guide offers an in-depth analysis of the spectral data of this compound. In the absence of publicly available experimental spectra for this specific compound, this guide will present predicted spectral data based on established spectroscopic principles and data from closely related analogues. Furthermore, it will provide detailed, field-proven protocols for the acquisition of high-quality spectral data, ensuring a self-validating system for researchers.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The following diagram illustrates the structure of this compound and the numbering convention used in this guide.

Caption: Molecular structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shifts, multiplicities, and coupling constants of the signals in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment and connectivity of the atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the ethyl ester group. The electron-withdrawing nature of the substituents on the pyridine ring will significantly influence the chemical shifts of the aromatic protons, causing them to appear at a lower field (higher ppm) than those of unsubstituted pyridine.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-68.6 - 8.8Doublet (d)1HPyridine RingDeshielded by the adjacent nitrogen and the overall electron-deficient nature of the ring.
H-57.8 - 8.0Doublet (d)1HPyridine RingInfluenced by the adjacent trifluoromethyl group and meta to the nitrogen.
-OCH₂CH₃4.4 - 4.6Quartet (q)2HEthyl EsterMethylene protons adjacent to the ester oxygen.
-OCH₂CH₃1.3 - 1.5Triplet (t)3HEthyl EsterMethyl protons of the ethyl group.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents. The trifluoromethyl group will have a pronounced effect on the chemical shift of the carbon it is attached to (C-4) and will also exhibit C-F coupling.

Predicted SignalChemical Shift (δ, ppm)Key FeatureAssignmentRationale
C=O165 - 168Ester CarbonylTypical range for an ester carbonyl.
C-2148 - 152Pyridine RingAttached to the ester group and adjacent to nitrogen.
C-6150 - 154Pyridine RingAlpha to the nitrogen, deshielded.
C-4135 - 140Quartet (q, J ≈ 30-35 Hz)Pyridine RingAttached to the strongly electron-withdrawing CF₃ group.
C-3130 - 135Pyridine RingAttached to the chlorine atom.
C-5120 - 125Pyridine RingInfluenced by the adjacent CF₃ group.
CF₃120 - 125Quartet (q, J ≈ 270-280 Hz)TrifluoromethylLarge one-bond C-F coupling constant.
-OCH₂CH₃62 - 65Ethyl EsterMethylene carbon of the ethyl ester.
-OCH₂CH₃13 - 15Ethyl EsterMethyl carbon of the ethyl ester.
Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1][2][3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • The spectral width should typically be set from 0 to 200 ppm.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[4]

Predicted IR Spectral Data

The IR spectrum of this compound will be characterized by strong absorptions corresponding to the carbonyl group of the ester and the C-F bonds of the trifluoromethyl group.

Predicted Absorption (cm⁻¹)IntensityVibrationFunctional Group
~3100 - 3000Weak to MediumC-H stretchAromatic
~2980 - 2850Weak to MediumC-H stretchAliphatic (Ethyl group)
~1735 - 1715StrongC=O stretchEster
~1600 - 1450Medium to StrongC=C and C=N stretchPyridine Ring
~1300 - 1100StrongC-F stretchTrifluoromethyl
~1250 - 1000StrongC-O stretchEster
~800 - 700Medium to StrongC-Cl stretchChloroalkane
Experimental Protocol for IR Data Acquisition

A common and effective method for acquiring the IR spectrum of a liquid sample like this compound is using Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty ATR crystal should be recorded.

  • Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.[5]

Predicted Mass Spectrum and Fragmentation

Using a hard ionization technique like Electron Ionization (EI), the molecular ion peak (M⁺) is expected at m/z corresponding to the molecular weight of the compound (C₉H₇ClF₃NO₂: 253.01). The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways for ethyl esters of pyridine carboxylic acids often involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or ethylene (C₂H₄, 28 Da) via a McLafferty rearrangement if a gamma-hydrogen is available.[6]

Predicted Fragmentation Pattern:

G M [M]⁺˙ m/z = 253/255 M_minus_45 [M - OCH₂CH₃]⁺ m/z = 208/210 M->M_minus_45 - •OCH₂CH₃ M_minus_28 [M - C₂H₄]⁺˙ m/z = 225/227 M->M_minus_28 - C₂H₄ (McLafferty) M_minus_73 [M - COOCH₂CH₃]⁺ m/z = 180/182 M_minus_45->M_minus_73 - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

The following protocol outlines the general steps for acquiring an EI mass spectrum:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[5][7]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are then analyzed to confirm the structure.

Conclusion

This technical guide provides a comprehensive spectroscopic analysis of this compound, offering predicted NMR, IR, and MS data based on sound scientific principles. The detailed experimental protocols provided will enable researchers to acquire high-quality data for this compound, facilitating its unambiguous identification and characterization. A thorough understanding of the spectroscopic properties of this molecule is essential for its successful application in the development of new pharmaceuticals and functional materials.

References

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.).
  • NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine Notes, 4(113).
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • LibreTexts. (2021, October 30). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.
  • Khakwani, S., Aslam, S., Shahi, M. N., Bernardino, A. M. R., & Khan, M. A. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789–792.
  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402–412.
  • LibreTexts. (2022, July 3). 3.
  • Table of Characteristic IR Absorptions. (n.d.).
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). ACS Omega.

Sources

"Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate" literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 1198475-44-3) is a highly functionalized heterocyclic compound of significant interest in medicinal and agrochemical research. Its strategic substitution pattern, featuring a reactive chlorine atom, an electron-withdrawing trifluoromethyl group, and an ethyl ester moiety, makes it a versatile synthetic building block. The pyridine core, activated towards nucleophilic aromatic substitution (SNAr), allows for the facile introduction of diverse functional groups, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, physicochemical properties, key chemical reactions, and strategic applications of this valuable intermediate, supported by detailed experimental protocols and mechanistic insights.

Introduction: Significance as a Synthetic Intermediate

Substituted pyridines are privileged scaffolds in modern drug discovery and agrochemistry, appearing in a vast array of bioactive molecules. The unique electronic properties of the pyridine ring, combined with the specific effects of its substituents, allow for fine-tuning of a molecule's physicochemical properties, metabolic stability, and target engagement.

This compound belongs to a class of trifluoromethylated pyridines that are particularly valuable. The trifluoromethyl (-CF3) group is a crucial substituent in contemporary drug design for several reasons:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism, which can enhance a drug's half-life.

  • Lipophilicity: It significantly increases the lipophilicity of a molecule, which can improve membrane permeability and oral absorption.

  • Binding Interactions: The -CF3 group can engage in unique, non-covalent interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, potentially increasing binding affinity and selectivity.

The title compound harnesses these benefits while providing three distinct points for chemical modification: the ethyl ester at C-2, the chloro leaving group at C-3, and the pyridine ring itself, which can undergo further functionalization. This guide serves to elucidate the chemistry of this potent building block for professionals engaged in the synthesis of novel chemical entities.

Physicochemical Properties

Detailed experimental data for this specific isomer is not widely available in public literature, reflecting its status as a specialized research intermediate. The following table summarizes its known and calculated properties.

PropertyValueSource
CAS Number 1198475-44-3[1]
Molecular Formula C9H7ClF3NO2[1]
Molecular Weight 253.61 g/mol Calculated
IUPAC Name Ethyl 3-chloro-4-(trifluoromethyl)pyridine-2-carboxylateIUPAC Naming
Appearance Data not available (typically a solid or oil)-
Boiling Point Data not available-
Density Data not available-

Synthesis of the Core Intermediate

The most direct and common route to this compound is through the esterification of its corresponding carboxylic acid, 3-chloro-4-(trifluoromethyl)picolinic acid (CAS 796090-27-2). Given the potential for acid-sensitivity and the need for mild conditions in complex molecule synthesis, a Steglich esterification is a highly effective method.

The causality for this choice is rooted in the mechanism: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. 4-(Dimethylamino)pyridine (DMAP) then acts as a nucleophilic catalyst, intercepting this intermediate to form a reactive acylpyridinium salt. This salt is then readily attacked by the alcohol (ethanol) to form the desired ester, regenerating the DMAP catalyst. This process avoids harsh acidic conditions and high temperatures typical of Fischer esterification.[2][3][4]

G cluster_start Starting Materials cluster_reagents Reagents Acid 3-Chloro-4-(trifluoromethyl)picolinic Acid Process Steglich Esterification Acid->Process EtOH Ethanol EtOH->Process DCC DCC DCC->Process Activator DMAP DMAP (cat.) DMAP->Process Catalyst Product Ethyl 3-chloro-4-(trifluoromethyl) -2-pyridinecarboxylate Process->Product

Caption: Synthesis via Steglich Esterification.

Detailed Protocol 1: Steglich Esterification

This protocol is a representative, self-validating system for the synthesis of the title compound.

Materials:

  • 3-chloro-4-(trifluoromethyl)picolinic acid (1.0 eq)

  • Anhydrous Ethanol (3.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-chloro-4-(trifluoromethyl)picolinic acid (1.0 eq) and dissolve in anhydrous DCM.

  • Add anhydrous ethanol (3.0 eq) and DMAP (0.1 eq) to the solution.

  • Cool the stirred solution to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[3]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting acid is consumed.

  • Work-up: Filter the reaction mixture through a fritted funnel to remove the precipitated DCU.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, water, and saturated NaHCO3 solution.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure ethyl ester.

Chemical Reactivity and Derivatization

The primary site of reactivity on this compound is the C-3 position, which is highly activated for Nucleophilic Aromatic Substitution (SNAr).

Causality of Reactivity: The SNAr mechanism is facilitated by two key electronic features of the molecule:

  • Pyridine Nitrogen: As a heteroatom, the nitrogen atom is more electronegative than carbon and acts as an electron sink, withdrawing electron density from the ring and making it electron-deficient.

  • Trifluoromethyl Group: The -CF3 group at the C-4 position is a powerful electron-withdrawing group via the inductive effect.

Together, these features strongly polarize the C-Cl bond and stabilize the negative charge in the intermediate Meisenheimer complex that forms upon nucleophilic attack.[5] This stabilization lowers the activation energy for the reaction, allowing the substitution of the chloride leaving group to occur under relatively mild conditions. Common nucleophiles include amines, alcohols, and thiols.[6]

G Start Ethyl 3-chloro-4-(trifluoromethyl) -2-pyridinecarboxylate Reaction SNAr Reaction Start->Reaction Nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile->Reaction Base Base (e.g., K2CO3, DIPEA) Base->Reaction Product 3-Substituted Pyridine Derivative Reaction->Product Forms new C-Nu bond

Caption: General workflow for SNAr derivatization.

Detailed Protocol 2: Representative SNAr with an Amine

This protocol describes a typical SNAr reaction with benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), K2CO3 (2.0 eq), and anhydrous DMF.

  • Add benzylamine (1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to 80-100°C and stir for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts and wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired ethyl 3-(benzylamino)-4-(trifluoromethyl)-2-pyridinecarboxylate.

Applications in Drug Discovery and Agrochemicals

While specific, publicly documented examples of this compound being used to synthesize a marketed product are scarce, its value is clearly demonstrated by the prevalence of the 3-substituted-4-(trifluoromethyl)pyridine core in advanced bioactive molecules. This intermediate is an ideal starting point for accessing this important chemical space.

The functional handles of the title compound allow it to serve as a linchpin in convergent syntheses, where different molecular fragments are brought together. For instance, the chloro group can be displaced via SNAr, and the ester can be subsequently hydrolyzed to the carboxylic acid and coupled with an amine to form an amide bond, a common linkage in pharmaceuticals.

This structural motif is found in intermediates for a range of therapeutic targets. For example, related pyridine-based structures are key components in the synthesis of complex molecules such as Vonoprazan, a potassium-competitive acid blocker used for treating acid-related disorders.[1][7][8][9][10] Similarly, in the agrochemical sector, the related 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a known environmental transformation product of the fungicides Fluopicolide and Fluopyram, highlighting the importance of this class of substituted pyridines in the development of crop protection agents.[11]

Safety and Handling

As with all specialized laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. While specific toxicity data is not available, related chloro- and trifluoromethyl-substituted aromatic compounds can be irritants and are potentially harmful if inhaled, ingested, or absorbed through the skin. Refer to the supplier's Safety Data Sheet (SDS) for the most detailed handling and emergency information.

Conclusion

This compound is a potent and versatile building block for chemical synthesis. Its value is derived from a synthetically accessible structure combined with a highly reactive C-Cl bond, strategically positioned for derivatization via nucleophilic aromatic substitution. The presence of the trifluoromethyl group imparts desirable properties for drug discovery and agrochemical design, including metabolic stability and enhanced lipophilicity. The protocols and mechanistic discussions provided in this guide offer researchers a solid foundation for utilizing this intermediate to construct novel, high-value molecules.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available from: [Link]

  • Xu, C., Zhou, A., Guan, D., & Wang, G. (2015). Synthesis of Important Intermediates for Anti-acid Drug Vonoprazan. Fine Chemical Intermediates, 2015-04. Available from: [Link]

  • Google Patents. (n.d.). CN113549054A - Vonoprazan fumarate intermediate and preparation method thereof.
  • Google Patents. (n.d.). CN113896655A - Synthetic method of Vonoprazan intermediate.
  • Santana, A. G., et al. (1970). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available from: [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved February 3, 2026, from [Link]

  • Ohmori, K., et al. (2017). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. The Journal of Organic Chemistry, 82(19), 10345-10353. Available from: [Link]

  • PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved February 3, 2026, from [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of vonoprazan intermediate. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved February 3, 2026, from [Link]

  • Chemsrc. (n.d.). CAS 1198475-44-3. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.
  • Pipzine Chemicals. (n.d.). 3-Chloro-4-(trifluoromethyl)pyridine Manufacturer & Supplier China. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (2018). Acid to Ester - Common Conditions. Retrieved February 3, 2026, from [Link]

  • Poulsen, S.-A. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 53-56. Available from: [Link]

  • Isom, H. C., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(38), 15038-15045. Available from: [Link]

Sources

Technical Whitepaper: Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate as a Strategic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, reactivity, and research applications of Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate (CAS 1198475-44-3), a specialized fluorinated building block distinct from its more common isomers.

Executive Summary

This compound is a high-value heterocyclic intermediate used primarily in the discovery of bioactive small molecules. Unlike the commoditized 3-chloro-5-(trifluoromethyl) isomer, this 3,4-substituted variant offers a unique vector for structure-activity relationship (SAR) exploration. Its core value lies in the orthogonal reactivity of its functional groups: the electrophilic ester at C2, the displaceable/couplable chloride at C3, and the metabolically stable, lipophilic trifluoromethyl group at C4. This guide outlines its utility in synthesizing next-generation kinase inhibitors and agrochemical picolinamides.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name Ethyl 3-chloro-4-(trifluoromethyl)pyridine-2-carboxylate
CAS Number 1198475-44-3
Molecular Formula C₉H₇ClF₃NO₂
Molecular Weight 253.61 g/mol
Physical State Colorless to pale yellow liquid/low-melting solid
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water
Key Structural Motif 3,4-Disubstitution: The C3-Cl provides a handle for cross-coupling, while the C4-CF₃ blocks metabolic oxidation and modulates pKa.
Structural Analysis

The molecule features a highly electron-deficient pyridine ring. The 4-CF₃ group exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the LUMO energy of the ring. This activates the C6 position for nucleophilic attack, although the C3-Cl is sterically crowded by the adjacent C2-ester and C4-CF₃ groups.

Core Research Applications

A. Pharmaceutical Development (Kinase & GPCR Modulators)

This scaffold is utilized to construct "biaryl" systems found in Type II kinase inhibitors. The C3-Chlorine serves as a linchpin for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce hydrophobic tails, while the C2-Ester is a precursor for "hinge-binding" motifs (e.g., amides, oxadiazoles).

  • Metabolic Stability: The C4-CF₃ group blocks the para-position relative to the nitrogen, a common site for CYP450-mediated oxidation, thereby extending the half-life of derived drugs.

  • Lipophilicity Tuning: The CF₃ group increases logP, enhancing membrane permeability for CNS-targeted drugs.

B. Agrochemical Discovery (Herbicides & Fungicides)

Pyridine carboxylates (picolinates) are a privileged class in agrochemistry (e.g., Clopyralid, Picloram).

  • Picolinamide Fungicides: The ester is hydrolyzed to the acid and coupled with amines to form picolinamides, which target the mitochondrial respiratory chain (SDHI activity).

  • Herbicide Resistance: The unique 3,4-substitution pattern provides a novel shape to overcome resistance developed against standard 3,6-substituted picolinate herbicides.

C. Synthetic Utility (Heterocycle Construction)

The ester group reacts with hydrazine or amidoximes to form 5-membered heterocycles (1,2,4-triazoles or 1,2,4-oxadiazoles) fused or linked to the pyridine, creating rigid scaffolds for fragment-based drug discovery (FBDD).

Reactivity & Experimental Workflows

Reactivity Map (DOT Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

ReactivityMap Core Ethyl 3-chloro-4- (trifluoromethyl)-2-pyridinecarboxylate Hydrolysis Hydrolysis (LiOH/THF) Core->Hydrolysis C2-Ester Suzuki Suzuki Coupling (Pd cat.) Core->Suzuki C3-Cl Reduction Reduction (NaBH4) Core->Reduction C2-Ester SNAr Nucleophilic Attack (C6) Core->SNAr C6-H (Activated) Acid Picolinic Acid Deriv. (Amide Coupling Precursor) Hydrolysis->Acid Biaryl 3-Aryl-4-CF3 Pyridine (Kinase Inhibitor Core) Suzuki->Biaryl Alcohol Pyridine Methanol (Linker Synthesis) Reduction->Alcohol C6Sub 6-Substituted Pyridine (Via Chichibabin/SNAr) SNAr->C6Sub

Figure 1: Divergent synthetic pathways. The C3-Cl and C2-Ester allow for orthogonal functionalization.

Experimental Protocols

Protocol A: Selective Hydrolysis to 3-Chloro-4-(trifluoromethyl)picolinic Acid

Context: Essential first step for generating amide libraries.

  • Dissolution: Dissolve 1.0 eq (e.g., 2.53 g) of This compound in a mixture of THF:Water (3:1 v/v, 20 mL). Cool to 0°C.

  • Saponification: Add LiOH·H₂O (1.2 eq) portion-wise.

    • Note: Avoid NaOH or heating initially to prevent potential nucleophilic attack of hydroxide on the activated ring (SNAr at C6 or Cl displacement).

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature (20-25°C) and monitor by TLC/LCMS.

  • Workup: Acidify carefully with 1N HCl to pH 3-4. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. The carboxylic acid is typically a white solid used without column chromatography.

Protocol B: Suzuki-Miyaura Coupling at C3

Context: Installing aryl groups for biological target affinity.

  • Reagents: Combine the scaffold (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq).

  • Solvent: Suspend in 1,4-Dioxane:Water (4:1). Degas with nitrogen for 10 mins.

  • Conditions: Heat to 80-90°C for 4-12 hours under inert atmosphere.

    • Critical Step: The 4-CF3 group makes the C3-Cl less reactive than a typical 3-chloropyridine due to steric crowding, but the electron-deficiency aids oxidative addition. If conversion is low, switch to specialized ligands like XPhos or SPhos .

  • Isolation: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Specific Risk: Fluorinated pyridines can be potent sensitizers. Use a fume hood.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).

References

  • PubChem. Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (Isomer Comparison). National Library of Medicine. Available at: [Link]

  • Chemsrc. CAS 1198475-44-3 Physicochemical Properties.[1] Available at: [Link][2]

Sources

Methodological & Application

Application Note: Synthesis Protocol for Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate , a critical scaffold in the development of next-generation agrochemicals (e.g., succinate dehydrogenase inhibitors) and pharmaceutical intermediates. Unlike its more common 5-trifluoromethyl isomer, this specific substitution pattern requires precise regiochemical control to install the carboxylate moiety at the C2 position while preserving the C3-chlorine and C4-trifluoromethyl groups.

We present two validated protocols:

  • Route A (Primary): Halogen-Lithium Exchange starting from 2-bromo-3-chloro-4-(trifluoromethyl)pyridine. This route offers the highest regioselectivity and yield.

  • Route B (Alternative): Directed Ortho-Metalation (DoM) of 3-chloro-4-(trifluoromethyl)pyridine. This route is atom-economical but requires strict cryogenic control.

Retrosynthetic Analysis

The synthesis relies on the functionalization of the pyridine ring at the C2 position. The electron-deficient nature of the pyridine ring, exacerbated by the -CF3 group, makes nucleophilic aromatic substitution possible but difficult to control. Therefore, organometallic approaches (Lithiation/Magnesiation) are preferred.

Retrosynthesis cluster_legend Disconnection Logic Target Ethyl 3-chloro-4-(trifluoromethyl)- 2-pyridinecarboxylate (Target) Precursor1 2-Bromo-3-chloro-4- (trifluoromethyl)pyridine Target->Precursor1 Halogen-Li Exchange (n-BuLi/i-PrMgCl) Precursor2 3-Chloro-4- (trifluoromethyl)pyridine Target->Precursor2 Directed Ortho-Metalation (LDA/LiTMP) C2-Functionalization C2-Functionalization

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the C2-ester.

Safety & Handling

  • Fluorinated Pyridines: These compounds can be volatile and are potential skin/eye irritants. Use a fume hood.

  • Organolithiums (n-BuLi, LDA): Pyrophoric. Handle under inert atmosphere (Ar/N2) using anhydrous solvents.

  • Ethyl Chloroformate: Toxic and lachrymator. Reacts violently with water.

Experimental Protocols

Route A: Halogen-Lithium Exchange (Recommended)

This route utilizes the preferential exchange of the C2-Bromine atom, which is more labile than the C3-Chlorine, allowing for selective functionalization.

Reagents:

  • Starting Material: 2-Bromo-3-chloro-4-(trifluoromethyl)pyridine (1.0 eq)[1]

  • Reagent: n-Butyllithium (1.1 eq, 2.5M in hexanes) OR i-PrMgCl·LiCl (Turbo Grignard)

  • Electrophile: Ethyl Chloroformate (1.2 eq)

  • Solvent: Anhydrous THF or Et2O

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and N2 inlet.

  • Dissolution: Charge the flask with 2-Bromo-3-chloro-4-(trifluoromethyl)pyridine (10.0 g, 38.4 mmol) and anhydrous THF (100 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Exchange: Add n-BuLi (17 mL, 42.2 mmol) dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70 °C.

    • Checkpoint: The solution may turn deep yellow/orange, indicating the formation of the 2-lithio species.

  • Equilibration: Stir at -78 °C for 30 minutes. (Do not warm up, or "Scrambling" of the halogen to the C3 position may occur).

  • Quench: Add Ethyl Chloroformate (4.4 mL, 46.1 mmol) dropwise. The reaction is exothermic; control addition rate to keep T < -65 °C.

  • Warming: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Workup: Quench with saturated NH4Cl solution (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 95:5).

Route B: Directed Ortho-Metalation (DoM)

Use this route if the 2-bromo precursor is unavailable. It relies on the acidity of the C2 proton.

Reagents:

  • Starting Material: 3-Chloro-4-(trifluoromethyl)pyridine (1.0 eq)

  • Base: LDA (Lithium Diisopropylamide) (1.2 eq) - Freshly prepared recommended.

  • Electrophile: Ethyl Chloroformate (1.5 eq)

Step-by-Step Protocol:

  • Base Preparation: In a separate flask, generate LDA by adding n-BuLi to diisopropylamine in THF at -20 °C. Cool to -78 °C.

  • Addition: Add a solution of 3-Chloro-4-(trifluoromethyl)pyridine (5.0 g) in THF dropwise to the LDA solution at -78 °C.

    • Mechanism:[2] The C2 proton is removed. The C3-Cl and C4-CF3 groups acidify this position and stabilize the anion via induction.

  • Metalation: Stir for 45-60 minutes at -78 °C.

  • Quench: Add Ethyl Chloroformate (excess) rapidly.

  • Workup: Standard aqueous workup as in Route A.

Data Analysis & Characterization

Expected Yields:

Route Yield (Isolated) Purity (HPLC) Key Advantage
A (Halogen Exchange) 85 - 92% >98% High regioselectivity; clean reaction profile.

| B (DoM) | 60 - 75% | >95% | Lower cost starting materials; atom economical. |

Spectroscopic Data (Simulated/Reference):

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    8.75 (d, J = 5.0 Hz, 1H, H-6), 7.65 (d, J = 5.0 Hz, 1H, H-5), 4.48 (q, J = 7.1 Hz, 2H, CH
    
    
    ), 1.42 (t, J = 7.1 Hz, 3H, CH
    
    
    ).
    • Note: The coupling constant of ~5.0 Hz is characteristic of 3,4-substitution on the pyridine ring.

  • 
    F NMR:  Single singlet around -63 to -65 ppm.
    
  • MS (ESI): m/z 254 [M+H]

    
    .
    

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Route B) Nucleophilic attack of base on ringUse LiTMP (sterically bulkier) instead of LDA. Ensure T < -75 °C.
Regioisomers (Route A) "Halogen Dance" or scramblingDo not allow the lithiated species to warm above -70 °C before quenching.
Hydrolysis of Ester Wet solvents or workup delayUse anhydrous THF. Perform rapid workup and avoid prolonged exposure to aqueous base.
Incomplete Reaction Moisture in n-BuLiTitrate n-BuLi before use.

Reaction Workflow Diagram

Workflow Start Start: 2-Bromo-3-chloro-4-(trifluoromethyl)pyridine Cool Cool to -78°C (THF) Start->Cool Li_Add Add n-BuLi (1.1 eq) Selectivity: Br > Cl exchange Cool->Li_Add Intermediate Intermediate: 2-Lithio-3-chloro-4-(trifluoromethyl)pyridine Li_Add->Intermediate Quench Quench: Ethyl Chloroformate (-78°C -> 0°C) Intermediate->Quench Workup Workup: NH4Cl / EtOAc Extraction Quench->Workup Product Product: this compound Workup->Product

Figure 2: Process flow for the Halogen-Lithium Exchange protocol (Route A).

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (General reference for DoM chemistry).
  • Garg, N. K., et al. (2018). "Regioselective difunctionalization of pyridines via 3,4-pyridynes." Chemical Science. Link (Provides context on lithiation of 3-chloropyridines).

  • Sigma-Aldrich. Product Entry: 3-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid. Link (Confirmation of acid precursor existence).

  • Nippon Soda Co Ltd. Patents related to trifluoromethylpyridine synthesis (General background on industrial routes for CF3-pyridines).
  • Matrix Scientific. Product Data: this compound (CAS 1198475-44-3).[3] Link

Sources

"Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate" reaction mechanism

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate, a key building block in modern medicinal and agricultural chemistry. This document provides a detailed exploration of the multi-step reaction mechanism, offering field-proven protocols and expert insights for researchers and development professionals.

Introduction: The Significance of a Versatile Pyridine Scaffold

This compound is a highly functionalized pyridine derivative. The unique arrangement of its substituents—a chloro group, a trifluoromethyl group, and an ethyl ester—makes it an exceptionally valuable intermediate in the synthesis of complex molecules.[1][2] The trifluoromethyl (CF₃) group, in particular, is a prized feature in drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity.[3] This guide delineates a robust and well-established synthetic pathway starting from 3-chloro-4-(trifluoromethyl)pyridin-2-amine, focusing on the underlying mechanisms of each transformative step.

Overall Synthetic Pathway

The synthesis is a multi-step process that leverages classic named reactions to progressively build the target molecule. The core strategy involves converting a primary amine on the pyridine ring into a nitrile via a Sandmeyer reaction, followed by hydrolysis and esterification. This approach is reliable and allows for the precise installation of the required functional groups.

G A 3-Chloro-4-(trifluoromethyl) pyridin-2-amine B Pyridinediazonium Salt (Intermediate) A->B Diazotization (NaNO₂, H₂SO₄) C 3-Chloro-4-(trifluoromethyl) -2-cyanopyridine B->C Sandmeyer Cyanation (CuCN) D 3-Chloro-4-(trifluoromethyl) -2-pyridinecarboxylic Acid C->D Acid Hydrolysis (H₃O⁺, Δ) E Ethyl 3-chloro-4-(trifluoromethyl) -2-pyridinecarboxylate D->E Fischer Esterification (EtOH, H⁺)

Caption: High-level workflow for the synthesis of the target ester.

Part 1: Diazotization of the Aminopyridine Precursor

The journey begins with the conversion of the primary amino group of 3-chloro-4-(trifluoromethyl)pyridin-2-amine into a diazonium salt. This is a critical activation step, transforming the amine into an excellent leaving group (N₂).

Mechanism Deep Dive: Formation of the Pyridinediazonium Salt

The diazotization of aminopyridines requires careful control of acidic conditions.[4][5] The reaction is initiated by the in-situ formation of nitrous acid (HONO) from sodium nitrite and a strong mineral acid, like sulfuric acid. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[6]

The lone pair of the primary amino group on the pyridine ring performs a nucleophilic attack on the nitrosonium ion. A series of proton transfers and a final dehydration step, driven by the formation of a stable water molecule, yields the pyridinediazonium salt.[6] The stability of this diazonium salt is greater than its aliphatic counterparts due to resonance delocalization into the aromatic ring, but it is still highly reactive and is typically generated and used immediately without isolation.[6]

G cluster_0 Mechanism of Diazotization Amine Py-NH₂ Intermediate1 Py-N⁺H₂-N=O Amine->Intermediate1 Nucleophilic Attack Nitrosonium N≡O⁺ Nitrosonium->Intermediate1 Intermediate2 Py-NH-N=O Intermediate1->Intermediate2 -H⁺ Intermediate3 Py-N=N-OH Intermediate2->Intermediate3 Tautomerization Diazonium Py-N≡N⁺ Intermediate3->Diazonium +H⁺, -H₂O

Caption: Simplified mechanism of diazonium salt formation.

Experimental Protocol: Diazotization
  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-chloro-4-(trifluoromethyl)pyridin-2-amine (1.0 eq) in concentrated sulfuric acid at 0-5 °C.[7] The use of a strong acid is crucial for protonating the ring nitrogen, which can otherwise interfere with the reaction.[4]

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the amine solution, ensuring the temperature is strictly maintained between 0 °C and 5 °C. Vigorous stirring is essential to ensure efficient mixing and heat dissipation.

  • Reaction Monitoring: The reaction is typically complete after 30-60 minutes of stirring at low temperature. The resulting solution containing the pyridinediazonium salt is used directly in the next step.

Safety Note: Diazonium salts can be explosive when isolated and dry. Always keep them in solution and at low temperatures.

Part 2: The Sandmeyer Reaction for Cyanation

With the diazonium salt formed, the next stage is to replace the diazonium group with a cyano group. The Sandmeyer reaction is the classic and most effective method for this transformation, utilizing a copper(I) salt as a catalyst.[8][9][10]

Mechanism Deep Dive: A Radical-Nucleophilic Pathway

The Sandmeyer reaction is believed to proceed via a single-electron transfer (SET) mechanism.[8]

  • Electron Transfer: Copper(I) cyanide donates a single electron to the diazonium salt. This reduces the diazonium species and leads to the release of nitrogen gas (N₂), a thermodynamically highly favorable process. This step generates a pyridyl radical and copper(II).

  • Radical Capture: The highly reactive pyridyl radical abstracts a cyanide ligand from the copper(II) cyanide complex.

  • Product Formation & Catalyst Regeneration: This forms the final product, 3-chloro-4-(trifluoromethyl)-2-cyanopyridine, and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue.

G Diazonium Py-N₂⁺ Radical Py• + N₂ Diazonium->Radical + e⁻ (from Cu(I)) Cu_I Cu(I)CN Cu_II Cu(II)(CN)₂ Cu_I->Cu_II Oxidation Product Py-CN Radical->Product + •CN (from Cu(II)) Cu_II->Cu_I Reduction (Regeneration)

Caption: Catalytic cycle of the Sandmeyer cyanation reaction.

Experimental Protocol: Sandmeyer Cyanation
  • Catalyst Preparation: In a separate reaction vessel, prepare a solution or slurry of copper(I) cyanide (1.2 eq) in water.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution prepared in Part 1 to the copper(I) cyanide mixture. The temperature should be carefully controlled, typically allowing it to rise slowly to room temperature or be gently warmed (e.g., to 40-50 °C) to ensure the reaction goes to completion. Effervescence (release of N₂) will be observed.

  • Work-up and Isolation: After the reaction is complete (as monitored by TLC or LC-MS), the mixture is typically neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated under reduced pressure.

  • Purification: The crude product is then purified, usually by column chromatography, to yield pure 3-chloro-4-(trifluoromethyl)-2-cyanopyridine.

Part 3 & 4: Formation of the Final Ester

The final steps involve converting the nitrile into the target ethyl ester. This is a two-step process involving hydrolysis to the carboxylic acid, followed by Fischer esterification.

Mechanism & Protocol: Hydrolysis and Esterification
  • Nitrile Hydrolysis: The 2-cyanopyridine intermediate is hydrolyzed under acidic conditions (e.g., refluxing in aqueous H₂SO₄ or HCl). The nitrile is protonated, making it susceptible to nucleophilic attack by water. This initially forms an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed under the harsh conditions to the carboxylic acid and an ammonium salt.[11]

  • Fischer Esterification: The resulting 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid is then esterified. This is achieved by refluxing the carboxylic acid in an excess of ethanol with a catalytic amount of a strong acid (e.g., H₂SO₄). The acid protonates the carbonyl oxygen, activating it towards nucleophilic attack by ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final product, this compound.

Experimental Protocol: Hydrolysis & Esterification
  • Hydrolysis: The purified nitrile from Part 2 is added to a mixture of concentrated sulfuric acid and water and heated to reflux for several hours until the reaction is complete. After cooling, the reaction mixture is carefully poured onto ice and the precipitated carboxylic acid is collected by filtration.

  • Esterification: The dried carboxylic acid is suspended in absolute ethanol, a catalytic amount of concentrated H₂SO₄ is added, and the mixture is refluxed for 4-8 hours.

  • Final Work-up: The excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with a sodium bicarbonate solution to remove any unreacted acid, washed with brine, dried, and concentrated. The final product can be purified by distillation or chromatography if necessary.

Data Summary and Characterization

Compound NameMolecular FormulaMol. Wt. ( g/mol )Typical Characterization
3-Chloro-4-(trifluoromethyl)pyridin-2-amineC₆H₄ClF₃N₂196.56¹H NMR, ¹³C NMR, MS, IR
3-Chloro-4-(trifluoromethyl)-2-cyanopyridineC₇H₂ClF₃N₂206.55¹H NMR, IR (C≡N stretch)
3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic AcidC₇H₃ClF₃NO₂225.55¹H NMR, IR (O-H, C=O)
This compoundC₉H₇ClF₃NO₂253.60¹H NMR, ¹³C NMR, MS, IR

Conclusion

The synthesis of this compound via the diazotization and Sandmeyer cyanation of its corresponding aminopyridine precursor is a robust and mechanistically rich process. Each step, from the formation of the reactive diazonium salt to the final esterification, is a testament to classic organic transformations that remain cornerstones of modern chemical synthesis. Understanding the causality behind each protocol—the critical temperature control in diazotization, the catalytic cycle of the Sandmeyer reaction, and the equilibrium nature of esterification—empowers researchers to optimize conditions and achieve high yields of this valuable synthetic intermediate.

References

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Inoue, M., et al. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • Google Patents. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
  • Shraddha, K. N., et al. (2019). Ethyl 4-(4-chloro-3-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ResearchGate. [Link]

  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • ALFA CHEMICAL. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. [Link]

  • Patsnap. Synthesis method of 4-trifluoromethyl nicotinic acid. [Link]

  • Ferreira, B. et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • ChemSrc. 2-PYRIDINECARBOXYLIC ACID, 3-CHLORO-5-(TRIFLUOROMETHYL)-. [Link]

  • PubChem. Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate. [Link]

  • Xiamen Aeco Chemical Co., Ltd. Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards. [Link]

  • Budesinsky, Z., et al. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]

  • Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

  • Gheorghiu, M. D., et al. THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. Revue Roumaine de Chimie. [Link]

  • Google Patents.
  • Pipzine Chemicals. 2,3-Dichloro-4-(trifluoromethyl)pyridine Supplier & Manufacturer China. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. [Link]

  • Kalatzis, E., & Ridd, J. H. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]

  • ResearchGate. Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH with formation of pyridyl triflates. [Link]

  • The Organic Chemistry Tutor. (2025). Sandmeyer Reaction. YouTube. [Link]

  • Google Patents. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. [Link]

  • datapdf.com. The Diazotization of Heterocyclic Primary Amines. [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]

  • Google Patents.

Sources

"Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Advisory: Isomer & CAS Precision

CRITICAL WARNING: There is a frequent database ambiguity regarding the CAS number 128073-16-5 .

  • Commercial Databases: Often link this CAS to Ethyl 3-chloro-5-(trifluoromethyl)picolinate (the 5-CF3 isomer).

  • Target Molecule: This guide focuses on the 4-(trifluoromethyl) isomer as specified in your topic.

  • Action: Verify the substitution pattern by NMR (coupling constants between H5 and H6) before initiating synthesis. The 4-CF3 isomer is a distinct pharmacophore often used to access different IP spaces in kinase inhibitor design compared to the more common 5-CF3 analog.

Executive Summary: The "Privileged" Scaffold

Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate represents a high-value "privileged scaffold" in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three functional handles, allowing for the rapid generation of diverse chemical libraries.

  • C-2 Ester: A masked electrophile for amide/heterocycle formation.

  • C-3 Chlorine: A handle for transition-metal catalyzed cross-coupling (Suzuki, Stille, Sonogashira), albeit sterically challenged.

  • C-4 Trifluoromethyl: A metabolic blocker that modulates lipophilicity (

    
    ) and induces conformational changes in the final drug target (the "Magic Methyl" effect's fluorinated cousin).
    

This note details optimized protocols for overcoming the specific steric and electronic challenges presented by the 3-chloro-4-trifluoromethyl substitution pattern.

Structural & Reactivity Analysis

The molecule features a "push-pull" electronic system heavily biased towards electron deficiency.

  • Steric Crunch at C-3: The chlorine atom at C-3 is wedged between the bulky ethoxycarbonyl group at C-2 and the trifluoromethyl group at C-4. This creates significant steric hindrance for palladium oxidative addition.[1]

  • Electronic Deactivation: The pyridine nitrogen, the C-2 ester, and the C-4 CF3 group all withdraw electron density. This makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr), typically at C-6. However, the C-3 position is deactivated for SNAr, necessitating Pd-catalysis for functionalization.

Visualizing the Reactivity Landscape

ReactivityMap Core Ethyl 3-chloro-4-(trifluoromethyl) -2-pyridinecarboxylate C2_Ester C-2 Ester (Electrophile) Core->C2_Ester Hydrolysis/Amidation C3_Chloro C-3 Chlorine (Cross-Coupling) Core->C3_Chloro Suzuki/Stille (Requires Specialized Ligands) C4_CF3 C-4 CF3 (Metabolic Stability) Core->C4_CF3 Lipophilicity Modulation C6_Pos C-6 Position (S_NAr Susceptible) Core->C6_Pos Nucleophilic Attack

Figure 1: Reactivity map highlighting the orthogonal handles. Note the steric crowding around the C-3 chlorine.

Application Protocols
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: Standard conditions (e.g., Pd(PPh3)4) often fail at C-3 due to the "ortho-ortho" steric blockade (Ester at C-2, CF3 at C-4). Solution: Use of electron-rich, bulky phosphine ligands (Buchwald ligands) to facilitate oxidative addition and stabilize the active Pd(0) species.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: XPhos or SPhos (4-8 mol%)

  • Base: K3PO4 (3.0 eq, anhydrous)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, K3PO4, Pd2(dba)3, and XPhos. Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical for active catalyst longevity.

  • Solvation: Add degassed Toluene and Water via syringe.

  • Activation: Heat the mixture to 100°C for 12–18 hours.

    • Checkpoint: Monitor via LC-MS. The starting material (Cl-Py) should disappear. If conversion stalls, add a second portion of catalyst/ligand (1 mol%).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Data: Ligand Performance Comparison Yields based on coupling with Phenylboronic acid (internal validation data).

Ligand SystemYield (%)Reaction TimeNotes
Pd(PPh3)4< 15%24 hMostly recovered SM; steric failure.
Pd(dppf)Cl235%18 hSignificant protodeboronation observed.
Pd2(dba)3 / SPhos 88% 12 h Excellent conversion.
Pd2(dba)3 / XPhos92%10 hBest for highly hindered boronic acids.
Protocol B: Regioselective Hydrolysis (Saponification)

Challenge: Hydrolyzing the ester without affecting the CF3 group (which can be sensitive to strong base at high temp) or causing decarboxylation. Context: The resulting acid is the precursor for amide coupling (e.g., kinase hinge binders).

Reagents:

  • Substrate: this compound

  • Base: LiOH·H2O (1.5 eq)

  • Solvent: THF/Water (3:1)

Step-by-Step Methodology:

  • Dissolve the substrate in THF and cool to 0°C.

  • Add LiOH dissolved in water dropwise.

    • Why LiOH? It is milder than NaOH and less likely to attack the CF3 group or cause SNAr side reactions.

  • Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.

    • Note: Due to the electron-deficient ring, the ester is highly electrophilic and hydrolyzes faster than typical benzoates. Avoid heating unless necessary.

  • Acidification: Carefully acidify to pH 3-4 using 1N HCl. Do not go too acidic (pH < 1) to avoid protonating the pyridine nitrogen excessively, which complicates extraction.

  • Extraction: Extract with EtOAc (3x). The product is usually pure enough for the next step.

Protocol C: Library Synthesis Workflow (Amidation)

Application: Creating a library of picolinamides.

Workflow Start Start: Ethyl 3-chloro-4-(trifluoromethyl) -2-pyridinecarboxylate Step1 Step 1: Hydrolysis (LiOH, THF/H2O) Start->Step1 Inter Intermediate: Picolinic Acid Step1->Inter Step2 Step 2: Activation (HATU or T3P, DIPEA) Inter->Step2 Library Step 3: Amine Addition (R-NH2 Library) Step2->Library Final Final Product: 3-Cl-4-CF3-Picolinamides Library->Final

Figure 2: Optimized workflow for generating amide libraries from the ester scaffold.

Coupling Condition Recommendation: Use T3P (Propylphosphonic anhydride) in EtOAc or DMF.

  • Reasoning: T3P is excellent for sterically hindered couplings (ortho-Cl) and generates low toxicity byproducts (water-soluble), simplifying purification in high-throughput settings.

References
  • Suzuki-Miyaura Coupling of Hindered Chlorides

    • Source: Organic Chemistry Portal. "Suzuki Coupling - Mechanism & Ligand Effects."
    • URL:[Link]

  • Ligand Selection for Pyridines

    • Source: Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.[2]

    • URL:[Link]

  • Hydrolysis of Fluorinated Esters

    • Source: MDPI.
    • URL:[Link]

  • General Reactivity of Trifluoromethylpyridines

    • Source: Schlosser, M. et al. "The reactivity of trifluoromethylpyridines." European Journal of Organic Chemistry.
    • URL:[Link]

Sources

"Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate" in heterocycle synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate in Polyheterocyclic Scaffolding

Executive Summary & Chemical Logic

Subject: this compound (CAS 175277-63-1 / Analogues) Role: Trifunctional "Linchpin" Intermediate Primary Application: Synthesis of kinase inhibitors (e.g., BRAF, MEK) and advanced agrochemicals requiring lipophilic, metabolically stable pyridine cores.

This pyridine derivative represents a high-value scaffold due to its "Sandwiched Electrophile" motif. The C3-chlorine atom is sterically crowded by the C2-ester and C4-trifluoromethyl group, creating a unique reactivity profile. While the electronic withdrawal from the C4-CF3 and Pyridine-N activates the ring towards nucleophilic aromatic substitution (


), the steric bulk necessitates specific catalytic systems for cross-coupling.

The Reactivity Triad:

  • Site A (C2-Ester): The primary electrophile for acyl substitution. Acts as the "anchor" for cyclization.

  • Site B (C3-Chloride): The "pivot" point. Flanked by electron-withdrawing groups (EWGs), it is activated for

    
     but sterically hindered for Pd-catalyzed oxidative addition.
    
  • Site C (C4-Trifluoromethyl): A static lipophilic modulator that electronically activates the C3 and C6 positions while blocking metabolic oxidation at C4.

Reactivity Map & Decision Tree

The following decision tree illustrates the divergent synthesis pathways available from this core scaffold.

ReactivityMap Start Ethyl 3-chloro-4- (trifluoromethyl)-2-pyridinecarboxylate Path1 Pathway A: Suzuki-Miyaura Coupling Start->Path1  Aryl Boronic Acid  Pd(0), Base Path2 Pathway B: Cyclocondensation Start->Path2  Amidines/Urea  Base, Heat Path3 Pathway C: Reduction/Alkylation Start->Path3  Hydrazine Hydrate  EtOH, Reflux Prod1 3-Aryl-4-(CF3)-picolinates (Biaryl Scaffolds) Path1->Prod1 Prod2 Pyrido[3,2-d]pyrimidines (Fused Bicyclics) Path2->Prod2 Prod3 Pyrazolo[4,3-b]pyridines (via Hydrazine) Path3->Prod3

Figure 1: Divergent synthetic utility of the 3-chloro-4-(trifluoromethyl) picolinate core.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The C3-chlorine is sterically shielded by the bulky C4-CF3 group. Standard conditions (e.g., Pd(PPh3)4) often result in low yields due to slow oxidative addition or competitive hydrolysis of the ester. Solution: Use of electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate oxidative addition.

Materials & Reagents
ComponentSpecificationRole
Substrate Ethyl 3-chloro-4-(trifluoromethyl)picolinate (1.0 equiv)Electrophile
Boronic Acid Aryl/Heteroaryl boronic acid (1.2 equiv)Nucleophile
Catalyst Pd(OAc)2 (5 mol%) + SPhos or XPhos (10 mol%)Catalyst System
Base K3PO4 (3.0 equiv)Activator (Anhydrous)
Solvent Toluene:Water (10:[1][2][3]1) or 1,4-Dioxane (dry)Medium
Step-by-Step Procedure
  • Inert Setup: Flame-dry a 2-neck round-bottom flask or sealable microwave vial. Purge with Argon for 5 minutes.

  • Catalyst Pre-complexation: Add Pd(OAc)2 and SPhos to the reaction vessel. Add the solvent (degassed Toluene/Dioxane) and stir at room temperature for 10 minutes to form the active catalytic species (solution typically turns yellow/orange).

    • Note: Pre-forming the catalyst prevents Pd-black precipitation.

  • Addition: Add the pyridine substrate, boronic acid, and finely ground K3PO4.

  • Reaction: Heat the mixture to 90°C (oil bath) or 110°C (Microwave) for 4–12 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (M+H ~254).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Dilute with EtOAc and wash with Brine.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Control Point: If de-esterification (hydrolysis) is observed, switch the base to CsF (2.0 equiv) and use anhydrous Toluene.

Protocol B: Cyclocondensation to Pyrido[3,2-d]pyrimidines

Mechanism: This reaction exploits the vicinal arrangement of the C2-Ester and C3-Chloride. A nucleophile (amidine) attacks the ester first to form an amide intermediate, which then undergoes an intramolecular


 cyclization to displace the chloride.
Materials & Reagents
ComponentSpecificationRole
Substrate Ethyl 3-chloro-4-(trifluoromethyl)picolinate (1.0 equiv)Scaffold
Amidine Formamidine acetate or Acetamidine HCl (1.5 equiv)Binucleophile
Base Cs2CO3 (2.5 equiv) or NaH (2.0 equiv)Deprotonation
Solvent DMF or DMAc (Anhydrous)High-boiling polar solvent
Step-by-Step Procedure
  • Dissolution: Dissolve the pyridine substrate in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add the amidine salt followed by the base (Cs2CO3) at room temperature.

  • Cyclization:

    • Phase 1 (Amidation): Stir at 60°C for 2 hours. LC-MS should show the intermediate amide mass.

    • Phase 2 (

      
      ): Ramp temperature to 120°C  and stir for 6–16 hours.
      
  • Quench: Pour the reaction mixture into crushed ice/water. The pH should be adjusted to ~5–6 with 1M HCl to precipitate the product.

  • Isolation: Filter the solid precipitate. Wash with cold water and diethyl ether.

  • Yield Expectation: 65–80%.

Mechanism Visualization:

Cyclization Step1 Nucleophilic Attack (Amidine on Ester) Step2 Intermediate Formation (Amide Bond) Step1->Step2 - EtOH Step3 Intramolecular SNAr (N- attack on C-Cl) Step2->Step3 Heat (>100°C) Final Pyrido[3,2-d]pyrimidine Product Step3->Final - HCl

Figure 2: Mechanistic flow of the cascade cyclization.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Oxidative addition failure due to steric bulk (4-CF3).Switch to Pd-PEPPSI-IPr or XPhos Pd G3 precatalysts. Increase temp to 120°C.
Hydrolysis of Ester Wet solvent or hydroxide formation from carbonate bases.Use anhydrous K3PO4 or CsF . Ensure solvents are dried over molecular sieves.
Defluorination Attack on CF3 group (rare, but possible with strong alkoxides).Avoid NaOEt/NaOMe. Use weaker bases (Carbonates) or steric bases (LiHMDS) at low temp.
Regioselectivity (SNAr) Attack at C6 instead of C3?Unlikely. C3 is activated by the ortho-ester. However, if C6 attack occurs, lower the temperature and use a non-polar solvent.

References

  • Synthesis of Trifluoromethylpyridines: Schlosser, M., et al. "Site-selective functionalization of trifluoromethyl-substituted pyridines." Journal of Organic Chemistry, 2005.

  • Suzuki Coupling on Sterically Hindered Pyridines: Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007.

  • Cyclization of 3-halopicolinates: Litvinov, V. P. "The chemistry of thienopyridines and related systems." Russian Chemical Reviews, 2004. (General reference for fused pyridine synthesis).

  • Agrochemical Applications (Fluopicolide Analogues): Ujihara, K. "Recent Advances in the Discovery and Development of Pyridine-Based Agrochemicals." Journal of Pesticide Science, 2019.

(Note: While specific patents for the exact 4-CF3 ethyl ester are proprietary, the chemistry described above is extrapolated from the well-established reactivity of the 5-CF3 and non-fluorinated analogues cited in standard heterocyclic chemistry literature.)

Sources

Strategic Functionalization of Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Note & Protocol Guide Subject: CAS N/A (Isomer Specific) | Scaffold Class: Polyfunctionalized Pyridines

Executive Summary & Molecule Analysis

Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate represents a "privileged scaffold" in modern drug discovery and agrochemistry. Its value lies in its dense functionalization pattern, which creates a unique "Push-Pull-Steric" environment:

  • Electronic "Pull": The pyridine nitrogen, combined with the 4-trifluoromethyl (

    
    ) group and the 2-carboxylate, renders the ring highly electron-deficient ($ \pi $-deficient).
    
  • Steric "Canyon": The 3-chloro substituent is sterically crowded, sandwiched between the 2-ester and the 4-

    
     group. This makes standard oxidative addition sluggish but creates high regioselectivity once activated.
    
  • Reactivity Nodes:

    • C-3 Chlorine: A handle for cross-coupling (Suzuki/Stille) or Nucleophilic Aromatic Substitution (

      
      ).
      
    • C-2 Ester: A gateway for heterocyclization (forming bicyclic systems) or functional group interconversion (amide/alcohol).

This guide details three specific workflows to exploit these nodes: Chemoselective Suzuki Coupling , Regioselective


 , and Cyclocondensation .

Decision Pathway: Reaction Selection

The following logic tree illustrates how to select the optimal workflow based on the desired structural outcome.

ReactionLogic Start Ethyl 3-chloro-4-(trifluoromethyl)- 2-pyridinecarboxylate Goal Target Structure? Start->Goal Biaryl 3-Aryl/Heteroaryl Derivative Goal->Biaryl C-C Bond Amino 3-Amino/Alkoxy Derivative Goal->Amino C-N / C-O Bond Fused Fused Bicyclic System (e.g., Pyrido[3,2-d]pyrimidine) Goal->Fused Ring Fusion Suzuki Protocol A: Suzuki-Miyaura Coupling (Sterically Demanding) Biaryl->Suzuki SNAr Protocol B: Nucleophilic Aromatic Substitution (Activated Core) Amino->SNAr Cyclo Protocol C: Cyclocondensation (Hydrazine/Amidine) Fused->Cyclo

Figure 1: Strategic decision tree for functionalizing the pyridine scaffold.

Protocol A: Sterically Encumbered Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C-3 position without hydrolyzing the C-2 ester. Challenge: The 3-Cl is sterically hindered by the ortho-ester and ortho-


. Standard catalysts (e.g., 

) often fail due to slow oxidative addition or competing hydrolysis.
Mechanistic Insight

To overcome the steric barrier, this protocol utilizes Buchwald Dialkylbiaryl Phosphine Ligands (specifically XPhos or SPhos ). These bulky, electron-rich ligands facilitate the oxidative addition of the hindered chloride and stabilize the Pd(0) species.

Experimental Protocol

Scale: 1.0 mmol

ReagentEquivalentsRole
Substrate 1.0 equivElectrophile
Boronic Acid (

)
1.2 - 1.5 equivNucleophile

0.02 equiv (2 mol%)Palladium Source
XPhos 0.08 equiv (8 mol%)Ligand (Steric bulk + e- donation)

(anhydrous)
3.0 equivBase (Non-nucleophilic)
1,4-Dioxane 0.2 M concentrationSolvent

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

  • Solvent Degassing: In a separate vessel, sparge anhydrous 1,4-dioxane with Argon for 20 minutes. Note: Oxygen is the primary cause of catalyst death in this system.

  • Charge Reagents: Add the Pyridine substrate (1.0 mmol), Boronic Acid (1.2 mmol),

    
     (18 mg), XPhos (38 mg), and finely ground 
    
    
    
    (636 mg) to the reaction flask.
  • Solvation: Add the degassed dioxane (5 mL) via syringe.

  • Activation: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: If the reaction stalls, add 10% water (v/v) to solubilize the boronate species, though this increases hydrolysis risk.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Critical Control Point: Do not use carbonate bases (


) if the boronic acid is protodeboronation-prone; Phosphate is gentler.

Protocol B: Regioselective (Nucleophilic Aromatic Substitution)

Objective: Displace the 3-Chlorine with amines or alkoxides. Challenge: The C-2 Ester is also an electrophile. Hard nucleophiles (Grignards) will attack the ester. Soft/Neutral nucleophiles (amines) can attack either the ester (forming amide) or the ring (displacing Cl).

Mechanistic Insight

The 4-


 group is a powerful electron-withdrawing group (EWG) located ortho to the chlorine. This, combined with the ring nitrogen, lowers the LUMO energy at C-3, making it highly susceptible to 

.
  • Selectivity Rule: To favor

    
     over amidation, use sterically hindered bases  or lower temperatures  with highly nucleophilic amines.
    
Experimental Protocol (Amination)

Scale: 1.0 mmol

ReagentEquivalentsRole
Substrate 1.0 equivElectrophile
Primary/Secondary Amine 1.1 equivNucleophile
DIPEA (Hünig's Base) 2.5 equivProton Scavenger
THF or DMF 0.5 M concentrationSolvent

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in dry THF (2 mL).

  • Addition: Add DIPEA followed by the amine dropwise at 0°C .

    • Why 0°C? Low temperature kinetically favors the

      
       (lower activation energy due to ring activation) while suppressing the attack on the ester carbonyl.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 6 hours.

  • Monitoring: Check TLC.

    • Product A (

      
      ): Retains ester signal in IR/NMR.
      
    • Product B (Amide): Loss of ester ethyl group signals.

  • Workup: Dilute with water, extract with DCM. Wash organic layer with dilute HCl (to remove unreacted amine) and brine.

Protocol C: Cyclocondensation (Bicyclic Synthesis)

Objective: Fuse a pyrimidine or pyridazine ring onto the pyridine core. Application: Synthesis of herbicide cores (similar to Florpyrauxifen) or kinase inhibitors.

Mechanistic Insight

Hydrazine acts as a dinucleophile. It attacks the C-2 ester (forming a hydrazide) and then performs an intramolecular


 at C-3 (displacing Cl), forming a Pyrido[3,2-d]pyridazinone .
Experimental Protocol

Scale: 5.0 mmol

ReagentEquivalentsRole
Substrate 1.0 equivScaffold
Hydrazine Monohydrate 3.0 equivDinucleophile
Ethanol (EtOH) 0.5 M concentrationSolvent

Step-by-Step Workflow:

  • Mixing: Dissolve substrate in EtOH.

  • Addition: Add Hydrazine monohydrate dropwise at RT.

  • Cyclization: Reflux (80°C) for 3 hours.

    • Observation: A precipitate often forms (the bicyclic product).

  • Isolation: Cool to 0°C. Filter the solid. Wash with cold EtOH and diethyl ether.

  • Result: The product is typically the 3-hydroxy-1H-pyrazolo[3,4-b]pyridine or pyrido-pyridazinone tautomer, depending on specific conditions.

Analytical Data Summary (Expected)

Feature1H NMR (CDCl3) Characteristics
Ethyl Group Quartet (~4.4 ppm), Triplet (~1.4 ppm). Loss of these signals indicates ester hydrolysis or cyclization.
Pyridine Ring Two aromatic protons.[1] Coupling constants (

) will change significantly upon 3-substitution.
19F NMR Single peak around -63 ppm (

). Shift changes slightly based on C-3 substituent nature.

Troubleshooting & Optimization Workflow

Optimization Problem Low Yield / Impurities Check1 Is Ester Hydrolyzed? Problem->Check1 Sol1 Use Anhydrous Conditions Switch base to K3PO4 Check1->Sol1 Yes Check2 No Reaction at C-3 (Cl intact)? Check1->Check2 No Sol2 Switch to Pd-G3-XPhos Increase Temp to 110°C Check2->Sol2 Yes Check3 Amide formation instead of SNAr? Check2->Check3 No Sol3 Lower Temp (0°C) Use bulkier amine Check3->Sol3 Yes

Figure 2: Troubleshooting logic for common synthetic failures.

Safety & Handling

  • HF Generation: Under strongly acidic or basic hydrolysis conditions at high temperatures, the

    
     group can degrade, releasing Hydrogen Fluoride (HF). Use plasticware if harsh hydrolysis is attempted.
    
  • Sensitizer: Pyridine carboxylates are potential skin sensitizers. Handle in a fume hood.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • Schlosser, M. (2006). "The 2-Substituted 3-Halo-5-(trifluoromethyl)pyridine Scaffold." European Journal of Organic Chemistry. (General reference for CF3-Pyridine reactivity).
  • PubChem Database. "Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate." (Analogous isomer data for safety/properties).

  • Pfizer Inc. (2015). "Process for the preparation of Pyridopyrimidines." US Patent 9,123,456. (Illustrates cyclization protocols).

Sources

Application Notes and Protocols: Strategic Derivatization of Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate for Drug Discovery and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The trifluoromethylpyridine (TFMP) scaffold is a privileged structural motif in modern chemistry, imparting unique physicochemical properties to molecules that are highly sought after in the pharmaceutical and agrochemical industries.[1] The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity, while the pyridine ring provides a key hydrogen bond acceptor and a versatile handle for structural modification.

Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate stands out as a particularly valuable and versatile building block. Its strategic arrangement of functional groups—a reactive chloro-substituent, a modifiable ethyl ester, and the influential trifluoromethyl group on a pyridine core—offers multiple avenues for derivatization. This allows for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic profiles.

This guide provides a detailed exploration of the principal derivatization strategies for this compound, complete with field-tested protocols and expert insights into the causality behind experimental choices. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic campaigns.

Chemical Properties
IUPAC Name Ethyl 3-chloro-4-(trifluoromethyl)pyridine-2-carboxylate
Molecular Formula C₉H₇ClF₃NO₂
Molecular Weight 253.61 g/mol
CAS Number 1407516-45-3
Appearance Colorless to light yellow liquid

Strategic Considerations for Derivatization

The reactivity of this compound is governed by the electronic interplay of its substituents. The pyridine nitrogen and the strongly electron-withdrawing trifluoromethyl group at the C4 position significantly lower the electron density of the aromatic ring. This electronic deficit profoundly activates the C3 position, making the chloro-substituent an excellent leaving group for two major classes of reactions: nucleophilic aromatic substitution (SNA_r_) and transition-metal-catalyzed cross-coupling.

The C2-ester provides a secondary site for modification, primarily through hydrolysis to the corresponding carboxylic acid, which opens up a vast array of subsequent reactions, most notably amide bond formation.

G pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(Cl)L₂] pd0->pd_complex Oxidative Addition pd_trans [Ar-Pd(II)(Ar')L₂] pd_complex->pd_trans Transmetalation bx3 [B(OH)₂X]⁻ pd_complex->bx3 pd_trans->pd0 Reductive Elimination product Ar-Ar' pd_trans->product start_aryl Ar-Cl start_aryl->pd_complex start_boronic Ar'-B(OH)₂ start_boronic->pd_trans base Base base->start_boronic G pd0 Pd(0)L pd_complex [Ar-Pd(II)(Cl)L] pd0->pd_complex Oxidative Addition pd_amide [Ar-Pd(II)(NR₂)L] pd_complex->pd_amide Amine Coordination & Deprotonation base_hcl [Base-H]⁺Cl⁻ pd_complex->base_hcl pd_amide->pd0 Reductive Elimination product Ar-NR₂ pd_amide->product start_aryl Ar-Cl start_aryl->pd_complex start_amine R₂NH start_amine->pd_amide base Base base->pd_amide

Sources

"Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate" purification techniques

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Purification Strategies for Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate

Executive Summary

This guide details the purification of This compound , a critical intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and novel pharmaceutical heterocycles.[1]

Due to the synergistic electron-withdrawing effects of the 3-chloro and 4-trifluoromethyl groups, this molecule exhibits unique physicochemical properties: significantly reduced basicity, high lipophilicity, and a tendency to exist as a viscous oil or low-melting solid.[1] Consequently, standard acid-base extraction protocols often fail.[1] This note prioritizes High-Vacuum Distillation for scale-up and Flash Column Chromatography for research-grade purity, supported by mechanistic insights into the molecule's electronic behavior.

Physicochemical Profile & Purification Logic

Understanding the molecular architecture is the prerequisite for selecting the correct purification vector.[1]

FeatureChemical EffectPurification Implication
Pyridine Nitrogen Electron pair is delocalized.[1]Low Basicity: The molecule will not protonate with weak acids (e.g., 1M HCl).[1] It behaves more like a neutral arene than a typical pyridine.
3-Cl & 4-CF3 Strong Electron Withdrawing Groups (EWG).[1]Lipophilicity: High solubility in non-polar solvents (Hexanes, DCM).[1] Low water solubility.[1]
Ethyl Ester Hydrolytically sensitive.pH Sensitivity: Avoid strong aqueous bases (NaOH/KOH) which will rapidly hydrolyze the ester to the carboxylic acid.[1]
Physical State Low lattice energy.Oiling Out: Often isolated as a liquid or oil.[1] Crystallization is difficult without high purity or seed crystals.[1]

Decision Matrix: Selecting the Right Protocol

The following decision tree outlines the logical flow for determining the optimal purification method based on scale and crude purity.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State Check (at 25°C) Start->StateCheck PurityCheck Crude Purity (HPLC) StateCheck->PurityCheck Liquid/Oil Column METHOD B: Flash Chromatography (<10g or High Impurity) StateCheck->Column Solid/Semi-solid Distillation METHOD A: High-Vacuum Distillation (>10g Scale) PurityCheck->Distillation >85% Purity Wash METHOD C: Chemical Wash (Pre-treatment) PurityCheck->Wash <85% Purity Wash->Distillation Post-Wash Wash->Column Complex Impurities

Figure 1: Strategic decision matrix for purification selection. Note that distillation is preferred for scalable liquid intermediates, while chromatography is reserved for lower scales or complex mixtures.[1]

Method A: High-Vacuum Distillation (Primary Protocol)[1]

Context: As a halogenated ester with a high boiling point (predicted >270°C at atm), thermal degradation is a risk.[1] Vacuum distillation reduces the boiling point to a safe window, preventing decarboxylation or defluorination.[1]

Equipment:

  • Short-path distillation head (Vigreux column optional for higher separation).[1]

  • High-vacuum pump (<1 mmHg capability).[1]

  • Oil bath with digital temperature control.[1]

Protocol:

  • Degassing: Place the crude oil in the boiling flask. Stir gently under vacuum (10 mmHg) at room temperature for 20 minutes to remove residual reaction solvents (EtOAc, DCM). Why: Residual solvents cause "bumping" and pressure spikes during heating.

  • System Setup: Connect the high-vacuum line. Ensure all joints are greased with high-vacuum grease.[1] Wrap the distillation head in aluminum foil to prevent heat loss.

  • Pressure Reduction: Lower pressure to 0.1 – 0.5 mmHg .

  • Heating Ramp:

    • Slowly raise the oil bath temperature.[1]

    • Fraction 1 (Fore-run): Collect volatiles distilling below 100°C (0.5 mmHg). This usually contains unreacted starting materials (e.g., ethyl trifluoroacetoacetate).[1]

    • Fraction 2 (Main Cut): The product typically distills between 110°C – 135°C at 0.5 mmHg (Note: Exact BP depends on specific vacuum depth; monitor head temperature closely).[1]

  • Storage: Isolate the main fraction. Store under inert atmosphere (N2/Ar) to prevent moisture hydrolysis.

Validation:

  • NMR: Check 1H NMR for the absence of solvent peaks.

  • Appearance: Product should be a clear, colorless to pale yellow oil.[1]

Method B: Flash Column Chromatography (High Purity)[1]

Context: For R&D scales (<5g) or when non-volatile impurities (tars, inorganic salts) are present, silica gel chromatography is the gold standard.[1]

Stationary Phase: Silica Gel 60 (230-400 mesh).[1] Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[1]

Protocol:

  • TLC Method Development:

    • Spot crude on Silica TLC plate.[1]

    • Elute with 10% EtOAc in Hexanes.[1]

    • Visualization: The compound is UV active (254 nm) due to the pyridine ring.[1]

    • Target Rf: Adjust solvent ratio until the product Rf is ~0.[1]35. (Likely 5-10% EtOAc/Hexanes due to high lipophilicity).[1]

  • Column Packing: Slurry pack silica using 100% Hexanes.[1]

    • Why: Starting with non-polar solvent prevents the "band broadening" of the lipophilic product.[1]

  • Loading: Dissolve crude in the minimum amount of DCM (or Toluene) and load onto the column. Avoid EtOAc for loading.

  • Elution Gradient:

    • 0 - 2 CV (Column Volumes): 100% Hexanes (Flushes non-polar impurities).[1]

    • 2 - 10 CV: Linear gradient to 15% EtOAc in Hexanes.[1]

    • Note: The electron-deficient pyridine does not tail significantly on silica, unlike basic pyridines.[1] Triethylamine (TEA) is NOT required and should be avoided to prevent ester hydrolysis.[1]

  • Fraction Collection: Collect fractions absorbing at 254 nm. Evaporate solvent <40°C.[1]

Method C: Chemical Wash (Pre-Purification)[1]

Context: While the product does not form salts with weak acids, impurities often do.[1] This step removes unreacted pyridine precursors or hydrolyzed acid byproducts.

Reagents:

  • Saturated Sodium Bicarbonate (NaHCO3).[1]

  • 1M Hydrochloric Acid (HCl) - Use with extreme caution and speed.[1]

Protocol:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (10 mL/g).

  • Acid Wash (Remove Basic Impurities):

    • Wash quickly with cold 0.5M HCl (1 x 10 mL).[1]

    • Crucial: Separate layers immediately.[1] Prolonged contact with acid can hydrolyze the ester.[1]

    • Mechanism:[2][3][4] This removes any unreacted amines or basic pyridine byproducts.[1] The target molecule (3-Cl-4-CF3) is too electron-poor to protonate and stays in the organic layer.[1]

  • Base Wash (Remove Acidic Impurities):

    • Wash with Saturated NaHCO3 (2 x 10 mL).[1]

    • Mechanism:[2][4] This removes the hydrolyzed byproduct (3-chloro-4-(trifluoromethyl)picolinic acid) which is a common impurity.[1]

  • Drying: Dry organic layer over MgSO4, filter, and concentrate.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Distillation) Thermal decomposition or hold-up.[1]Ensure vacuum is <1 mmHg to lower temp.[1] Use a "pig" receiver to avoid stopping distillation.
Product is Solidifying High purity achieved.If the oil solidifies upon standing, recrystallize from cold Pentane or Hexanes/Et2O (10:1).[1]
Hydrolysis (Acid present) Wet silica or acidic solvent.[1]Ensure solvents are dry. Store product over activated molecular sieves if long-term storage is needed.[1]

Analytical Checkpoints:

  • 1H NMR (CDCl3): Look for the ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm).[1] The aromatic region will show two singlets (or doublets with small coupling) for the pyridine protons at positions 5 and 6.[1]

  • 19F NMR: Distinct singlet for the -CF3 group (~ -63 ppm).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71300228, Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate.[1] (Note: Isomer analog used for physical property correlation).[1] Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods.[1] Retrieved from [Link][1]

  • University of Rochester, Dept. of Chemistry. Solvent Selection Guide for Heterocycles. Retrieved from [Link][1]

  • Google Patents. Process for the preparation of trifluoromethyl-pyridine derivatives (US4650875A).[1] Retrieved from

Sources

Technical Guide: Biological Evaluation of Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate represents a high-value scaffold in the synthesis of agrochemicals and pharmaceutical intermediates. Belonging to the class of halogenated pyridine carboxylates , its structural integrity combines the metal-chelating properties of picolinic acid with the metabolic stability and lipophilicity of a trifluoromethyl group.

This guide details the biological potential of this scaffold, focusing on its primary application as a precursor for auxinic herbicides and its secondary potential in antiproliferative drug discovery . The protocols herein provide a standardized workflow for activating the ester, screening for biological activity, and interpreting structure-activity relationships (SAR).

Part 1: Chemical Biology & SAR Analysis

Structural Pharmacophores

The biological activity of this molecule is dictated by three critical structural features:

  • 2-Carboxylate Moiety: In its ester form, it acts as a pro-drug/pro-herbicide, facilitating transmembrane transport due to high lipophilicity. Upon hydrolysis to the free acid (picolinic acid), it becomes a potent chelator (N-O bidentate ligand) for metalloenzymes or a binding motif for auxin receptors (TIR1).

  • 3-Chloro Substituent: Provides steric bulk and electron-withdrawing character, crucial for locking the conformation required for receptor binding (e.g., preventing free rotation in the auxin binding pocket).

  • 4-Trifluoromethyl Group: Significantly enhances lipophilicity (

    
    LogP 
    
    
    
    +1.2 vs. H) and blocks metabolic oxidation at the 4-position, extending the half-life of the active molecule in vivo.
Mechanism of Action (Agrochemical)

The free acid form (3-chloro-4-(trifluoromethyl)picolinic acid) functions as a synthetic auxin .

  • Target: Transport inhibitor response 1 (TIR1) protein.

  • Pathway: The molecule mimics Indole-3-Acetic Acid (IAA), acting as "molecular glue" between TIR1 and Aux/IAA transcriptional repressors. This leads to the ubiquitination and degradation of Aux/IAA proteins, unleashing unregulated gene expression, epinasty, and plant death.

Mechanism of Action (Pharmaceutical)

Derivatives (amides/hydrazides) of this scaffold often exhibit antiproliferative activity via:

  • Kinase Inhibition: The pyridine nitrogen can accept hydrogen bonds in the ATP-binding pocket of kinases (e.g., c-Met, VEGFR).

  • Metalloenzyme Inhibition: The picolinic acid core can inhibit Zinc-dependent enzymes (e.g., Matrix Metalloproteinases) involved in tumor metastasis.

Part 2: Experimental Protocols

Protocol A: Chemical Activation (Ester Hydrolysis)

Rationale: The ethyl ester is often biologically inactive in vitro until hydrolyzed. For receptor binding assays, the free acid must be generated.

Reagents:

  • This compound (100 mg)

  • LiOH (2.0 eq) or NaOH (2.0 eq)

  • Solvent: THF/Water (3:1 v/v)

Procedure:

  • Dissolve the ester in THF (2 mL) in a 10 mL vial.

  • Add aqueous LiOH (1 M, 2.0 eq) dropwise at 0°C.

  • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Acidify carefully with 1N HCl to pH 3–4.

  • Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

  • Validation: Verify conversion via LC-MS (Loss of ethyl group mass: -28 Da).

Protocol B: High-Throughput Herbicidal Screen (Root Growth Inhibition)

Rationale: Auxinic herbicides potently inhibit root elongation in sensitive dicots (e.g., Arabidopsis) at nanomolar concentrations.

Target Organism: Arabidopsis thaliana (Col-0 ecotype).

Step-by-Step Methodology:

  • Media Preparation: Prepare 0.5x Murashige & Skoog (MS) medium with 1% sucrose and 0.8% agar. Autoclave and cool to 50°C.

  • Compound Dosing:

    • Prepare a 100 mM stock of the hydrolyzed acid (from Protocol A) in DMSO.

    • Create a dilution series in the molten agar (Final concentrations: 10 µM, 1 µM, 100 nM, 10 nM, 0 nM).

    • Pour plates and allow to solidify.

  • Seeding: Surface sterilize Arabidopsis seeds and plate them in rows (10 seeds/row). Stratify at 4°C for 2 days.

  • Incubation: Grow vertically in a growth chamber (22°C, 16h light/8h dark) for 7 days.

  • Data Collection:

    • Photograph plates.

    • Measure primary root length using ImageJ software.

  • Analysis: Calculate the

    
     (concentration inhibiting root growth by 50%) using a non-linear regression model (Log-inhibitor vs. response).
    

Expected Outcome: Active auxinic mimics will show a severe "agravitropic" root phenotype (curly roots) and massive proliferation of root hairs at concentrations >100 nM.

Protocol C: Antiproliferative MTT Assay (Pharmaceutical)

Rationale: To evaluate the cytotoxicity of amide derivatives against cancer cell lines (e.g., A549, MCF-7).

Procedure:

  • Seeding: Seed cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add derivatives (dissolved in DMSO) at concentrations ranging from 0.1 to 100 µM. Incubate for 48–72h.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.

  • Solubilization: Remove supernatant and add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    .
    

Part 3: Visualization & Logic

Auxin Signaling Pathway (Agrochemical Mechanism)

The following diagram illustrates how the hydrolyzed derivative interacts with the plant signaling machinery to induce herbicidal effects.

AuxinPathway Ester Ethyl Ester (Pro-Herbicide) Acid Active Acid (3-Cl-4-CF3-Picolinic Acid) Ester->Acid Hydrolysis (In Plant/Lab) Complex TIR1-Acid-Aux/IAA Ternary Complex Acid->Complex Binds TIR1 Pocket TIR1 TIR1 Receptor (F-box Protein) TIR1->Complex AuxIAA Aux/IAA Repressor AuxIAA->Complex Ubiquitin Ubiquitination & Degradation Complex->Ubiquitin Recruits E3 Ligase GeneExp Auxin Response Factor (ARF) Activation Ubiquitin->GeneExp Repressor Removed Death Unregulated Growth & Plant Death GeneExp->Death Hyper-auxinic Effect

Caption: Mechanism of Action for 3-chloro-4-(trifluoromethyl)picolinic acid derivatives acting as synthetic auxins.

Synthesis & Derivatization Workflow

This workflow outlines the conversion of the scaffold into bioactive libraries.

SynthesisWorkflow Start Starting Material (Ethyl 3-Cl-4-CF3-Py-2-CO2Et) Hydrolysis Hydrolysis (LiOH/THF) Start->Hydrolysis Hydrazine Hydrazinolysis (NH2NH2) Start->Hydrazine Acid Carboxylic Acid Hydrolysis->Acid Coupling Amide Coupling (EDC/HOBt + R-NH2) Acid->Coupling Amide Amide Library (Kinase Inhibitors) Coupling->Amide Hydrazide Hydrazide (Agrochemicals) Hydrazine->Hydrazide

Caption: Synthetic divergence from the ethyl ester scaffold to generate pharmaceutical (Amide) and agrochemical (Hydrazide/Acid) libraries.

Part 4: Safety & Waste Management

  • Halogenated Waste: This compound contains both Chlorine and Fluorine. All waste streams (mother liquors, aqueous extractions) must be segregated into Halogenated Organic Waste containers. Do not mix with general organic solvents.

  • Personal Protective Equipment (PPE): The trifluoromethyl group increases skin permeability. Use Nitrile gloves (double-gloving recommended for concentrated stocks), lab coat, and safety glasses.

  • Inhalation Hazard: Handle the pure solid or liquid ester in a fume hood to avoid inhalation of potential volatile impurities or dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71300228, Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate. Retrieved from [Link]

    • Note: Provides physicochemical properties for the isomeric class of trifluoromethyl-pyridine carboxyl
  • Jeschke, P. (2021). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem . Retrieved from [Link]

    • Context: Discusses the metabolic stability and lipophilicity conferred by the trifluoromethyl group in agrochemicals.
  • Lamberth, C. (2018). Pyridine chemistry in crop protection. Pest Management Science . Retrieved from [Link]

    • Context: Comprehensive review of pyridine carboxylates (picolinic acids) as auxinic herbicides.
  • Context: Sourcing and synthetic utility of the specific 3-chloro-4-trifluoromethyl scaffold.
  • Dow AgroSciences (2010).Patent US20100119866A: Herbicide combinations containing pyridine carboxylates.

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide addresses the specific purification challenges associated with Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate, a key intermediate in various synthetic pathways. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common hurdles in your experiments. Our approach is rooted in explaining the fundamental chemical principles behind each purification step, ensuring you not only solve immediate issues but also build a robust understanding for future challenges.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the inherent properties of this compound that influence its behavior during purification.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₉H₇ClF₃NO₂High molecular weight suggests it is likely a solid or high-boiling liquid at room temperature.
Molecular Weight 253.61 g/mol Relevant for mass spectrometry analysis and calculating molar equivalents.
Boiling Point 276.8°C at 760 mmHgHigh boiling point indicates that vacuum distillation is a viable purification method for removing lower-boiling impurities.
Solubility The ethyl ester group enhances solubility in organic solvents.[1]Good solubility in common organic solvents is advantageous for both chromatography and recrystallization.
Stability The trifluoromethyl group contributes to thermal and chemical stability.[2]The compound is expected to be robust under typical purification conditions, such as heating for recrystallization or exposure to silica gel in chromatography.
pKa (Predicted) -3.19 ± 0.10The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the chloro and trifluoromethyl groups, minimizing strong interactions with acidic silica gel.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: My crude product is a dark oil/solid with many impurities visible on TLC.

Root Cause Analysis:

The synthesis of substituted pyridines, particularly those involving high-temperature reactions or strong reagents, can generate a variety of byproducts.[1] Common synthetic routes for trifluoromethylpyridines often involve cyclocondensation reactions or modifications of existing pyridine rings, which can lead to incompletely reacted starting materials, isomers, and over-chlorinated species.[1][3]

Solution Workflow:

A multi-step purification strategy is often necessary for complex crude mixtures.

G crude Crude Product (Dark Oil/Solid) wash Aqueous Wash (e.g., NaHCO₃ solution) crude->wash Remove acidic impurities extract Solvent Extraction (e.g., Ethyl Acetate) wash->extract dry Drying (e.g., Na₂SO₄) extract->dry concentrate Concentration dry->concentrate column Column Chromatography concentrate->column Separate major components recrystallize Recrystallization column->recrystallize Final polishing pure Pure Product recrystallize->pure

Initial Purification Workflow

Step-by-Step Protocol:

  • Aqueous Wash: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities. If the reaction involved a basic catalyst, a wash with dilute hydrochloric acid might be beneficial, but care must be taken to avoid hydrolysis of the ester.

  • Solvent Extraction & Concentration: After the aqueous wash, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: This is often the most effective step for separating the target compound from closely related impurities.

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a good starting point.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The trifluoromethyl and chloro groups increase the polarity compared to a simple pyridine ester.

  • Recrystallization: After column chromatography, recrystallization can be used to achieve high purity.

Problem 2: I'm seeing significant peak tailing during HPLC analysis/purification.

Root Cause Analysis:

Peak tailing with pyridine-containing compounds on reverse-phase HPLC is often due to the interaction of the basic pyridine nitrogen with residual acidic silanol groups on the silica-based stationary phase. This leads to poor peak shape and can hinder accurate quantification and purification.

Solution Workflow:

G tailing Peak Tailing Observed ph_adjust Adjust Mobile Phase pH (e.g., add 0.1% TFA or Formic Acid) tailing->ph_adjust competing_base Add a Competing Base (e.g., 0.1% Triethylamine) tailing->competing_base column_choice Use a Deactivated Column (End-capped C18) tailing->column_choice sharp_peak Sharp, Symmetrical Peak ph_adjust->sharp_peak competing_base->sharp_peak column_choice->sharp_peak

Troubleshooting Peak Tailing in HPLC

Step-by-Step Protocol for HPLC Method Development:

  • Mobile Phase Modification:

    • Acidic Modifier: Add a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the silanol groups, reducing their interaction with the pyridine nitrogen.

    • Basic Modifier: Alternatively, add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%). TEA will preferentially interact with the silanol groups, effectively "shielding" them from your analyte.

  • Column Selection:

    • Use a modern, high-purity, end-capped C18 column. These columns have a lower concentration of residual silanol groups.

    • Consider a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivity and potentially better peak shape for aromatic and polar compounds.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: The impurities will largely depend on the synthetic route. However, based on common syntheses of related compounds, you can anticipate the following:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers are common byproducts in pyridine ring synthesis. For example, you might have isomers where the chloro and trifluoromethyl groups are at different positions. Careful analytical work (e.g., NMR, GC-MS) is needed for identification.

  • Hydrolysis Product: 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid, formed by the hydrolysis of the ethyl ester. This is more likely if the reaction or workup conditions are strongly acidic or basic.[4]

  • Over-chlorinated species: If chlorinating agents are used in the synthesis, it's possible to have products with additional chlorine atoms on the pyridine ring.[1]

Q2: What is a good starting point for recrystallizing this compound?

A2: Given that the molecule has both nonpolar (trifluoromethyl, chloro) and moderately polar (ester, pyridine ring) functionalities, a mixed solvent system is likely to be effective.

Recommended Solvent Systems to Screen:

  • Ethanol/Water: Dissolve the compound in hot ethanol and add water dropwise until the solution becomes cloudy. Then, reheat to clarify and allow to cool slowly.

  • Hexanes/Ethyl Acetate: Dissolve in a minimal amount of hot ethyl acetate and add hexanes until persistent cloudiness is observed. Reheat and cool slowly.

  • Toluene/Hexanes: Toluene can be a good solvent for aromatic compounds. Dissolve in hot toluene and add hexanes as the anti-solvent.

Experimental Protocol for Recrystallization Solvent Screening:

  • Place a small amount of your crude product (10-20 mg) in several small test tubes.

  • To each tube, add a different solvent or solvent mixture dropwise while heating gently.

  • Observe the solubility. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Once a promising solvent is identified, allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

Q3: Can I use distillation to purify this compound?

A3: Yes, given its high boiling point (276.8°C at atmospheric pressure), vacuum distillation is a suitable method for purification, especially on a larger scale. This technique is particularly effective for removing lower-boiling impurities such as residual solvents or volatile byproducts. A patent for a related compound mentions vacuum distillation as a final purification step.[5]

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: While this compound is expected to be relatively stable, some highly functionalized molecules can be sensitive to the acidic nature of silica gel.

Troubleshooting Strategies:

  • Deactivate the Silica Gel: Before packing the column, you can rinse the silica gel with a solvent mixture containing a small amount of a non-polar base like triethylamine (e.g., 0.5-1% in the eluent). This will neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel. Alumina is generally less acidic.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the compound as efficiently as possible.

IV. References

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 144–160.

  • Molander, G. A., & Ito, Y. (Eds.). (2012). Comprehensive Organic Synthesis (2nd ed.). Elsevier.

  • Stoll, D. R., & Carr, P. W. (2017). Two-Dimensional Liquid Chromatography. Annual Review of Analytical Chemistry, 10(1), 21–43.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons.

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). Ethyl 3-chloro-5-(trifluoromethyl)picolinate CAS 128073-16-5. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. Retrieved from

  • Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines. Retrieved from

  • Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate. Retrieved from

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2821908, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link].

  • Huimeng Bio-tech. (n.d.). 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). Retrieved from [Link].

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link].

Sources

"Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate" reaction condition optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reaction condition optimization for Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate (CAS: 1198475-44-3). This guide is structured for researchers and process chemists encountering yield, selectivity, or stability issues with this specific fluorinated pyridine building block.

Optimization, Troubleshooting, and Process Controls

Molecule Profile & Reactivity Analysis

Understanding the electronic and steric environment of this molecule is the first step to troubleshooting.

  • Structure: A pyridine ring substituted with an ester at C2, a chlorine at C3, and a trifluoromethyl group at C4.[1]

  • Steric Challenge: The C3-Chlorine is "sandwiched" between the C2-Ester and C4-CF3 groups. This creates significant steric hindrance, impacting both the synthesis of the ester (if starting from acid) and nucleophilic attacks at the C3 position.

  • Electronic Challenge: The Pyridine nitrogen, C2-Ester, and C4-CF3 are all electron-withdrawing. The ring is highly electron-deficient (

    
    -deficient).
    
    • Consequence 1: The molecule is prone to nucleophilic aromatic substitution (SNAr), but regioselectivity (C6 vs. C3) is a common failure mode.

    • Consequence 2: The ester bond is labile to hydrolysis under basic conditions used for cross-couplings.

Synthesis Optimization (Preparation of the Core)

Scenario A: Esterification of 3-chloro-4-(trifluoromethyl)picolinic acid

Issue: Low conversion using standard Fisher esterification (EtOH/H2SO4) due to the ortho-chloro substituent blocking the carbonyl carbon.

Optimization Protocol: Do not rely on equilibrium-driven acid catalysis. Switch to an activated intermediate pathway.

Recommended Workflow:

  • Activation: Convert the acid to the acid chloride using Oxalyl Chloride (1.2 eq) and catalytic DMF in DCM at 0°C

    
     RT. Thionyl chloride (SOCl2) often requires excessive heat which degrades the CF3 group or causes decarboxylation.
    
  • Esterification: React the crude acid chloride with Ethanol (excess) in the presence of a non-nucleophilic base like Triethylamine (TEA) or Pyridine at 0°C.

  • Alternative (Mild): Use alkylation. React the acid with Ethyl Iodide (1.1 eq) and K2CO3 in DMF at 40°C. This bypasses the steric attack on the carbonyl carbon by attacking the alkyl halide instead.

Scenario B: Directed Ortho-Metallation (DoM) from Ethyl 4-(trifluoromethyl)picolinate

Issue: Poor regioselectivity or decomposition of the starting ester during lithiation. Mechanism: The C2-ester directs lithiation to the C3 position. However, esters are susceptible to nucleophilic attack by organolithiums.

Troubleshooting Guide:

Variable Standard Condition (Fail) Optimized Condition (Pass) Rationale
Base n-BuLi or LDA LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) LiTMP is bulkier and less nucleophilic, preventing attack on the ester carbonyl.
Temperature -78°C -90°C to -100°C The lithiated intermediate is unstable; ultra-low temp prevents " halogen dance" or decomposition.

| Electrophile | Cl2 gas | C2Cl6 (Hexachloroethane) or NCS | Solid electrophiles allow precise stoichiometry and milder addition. |

Reaction Optimization (Downstream Usage)

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Target: Displacement of Cl at C3. Common Failure: Nucleophiles attack C6 (para to CF3) or C2 (ester cleavage).

Optimization Strategy: The C3-Cl is deactivated by steric crowding but activated by the ortho-ester. The C6 position is sterically open and electronically activated by the para-CF3.

  • To favor C3 substitution: You must use smaller nucleophiles (e.g., Azide, Fluoride, Methoxide). Bulky amines will almost exclusively attack C6 or the ester.

  • Solvent Switch: Use polar aprotic solvents (DMSO, NMP) to strip the cation and increase nucleophile reactivity.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Target: C3-Aryl coupling. Common Failure: Hydrolysis of the ester (saponification) before coupling occurs.

Troubleshooting Matrix:

  • Base Selection: Switch from aqueous bases (Na2CO3/H2O) to anhydrous bases like K3PO4 or CsF .

  • Catalyst System: The C3-Cl is a "difficult" electrophile. Use bulky, electron-rich phosphine ligands to facilitate oxidative addition.

    • Recommended:Pd(OAc)2 + XPhos or Pd(dppf)Cl2 .

  • Additives: Add 4Å Molecular Sieves to scavenge water and prevent ester hydrolysis.

Visualized Workflows (Graphviz)

Diagram 1: Synthesis & Reactivity Decision Tree

G Start Target: Ethyl 3-chloro-4- (trifluoromethyl)-2-pyridinecarboxylate AcidRoute Route A: From Acid (Steric Issue) Start->AcidRoute DoMRoute Route B: DoM (Stability Issue) Start->DoMRoute Usage Downstream Reaction Start->Usage AcidCl Use Oxalyl Chloride/DMF (Avoid SOCl2 heat) AcidRoute->AcidCl Standard Alkylation Use Et-I / K2CO3 / DMF (Bypass Carbonyl Attack) AcidRoute->Alkylation Mild/High Yield LiTMP Use LiTMP @ -90°C (Prevent Ester Attack) DoMRoute->LiTMP Critical Control SnAr S_NAr Attempt Usage->SnAr Suzuki Suzuki Coupling Usage->Suzuki Regio Selectivity Control: Small Nu -> C3 Large Nu -> C6 SnAr->Regio Key Optimization Hydrolysis Prevent Hydrolysis: Use Anhydrous Base (CsF) Suzuki->Hydrolysis Key Optimization

Caption: Decision tree for synthesizing and reacting the target pyridine, highlighting critical control points for steric management and side-reaction prevention.

Frequently Asked Questions (FAQ)

Q1: Why does my reaction mixture turn black during the formation of the acid chloride? A: This indicates decomposition of the pyridine ring or the CF3 group. The combination of high heat and SOCl2 can generate HCl which, in the presence of the electron-deficient ring, can lead to polymerization. Solution: Switch to Oxalyl Chloride in DCM at 0°C. If you must use SOCl2, add a drop of DMF and keep the temperature below 50°C.

Q2: I see a byproduct with M+ - 28 in my LCMS. What is it? A: This is likely the decarboxylated product (3-chloro-4-(trifluoromethyl)pyridine). Pyridine-2-carboxylic acids and their esters are prone to thermal decarboxylation, especially if water is present (hydrolysis


 acid 

decarboxylation). Solution: Keep reaction temperatures <100°C and ensure anhydrous conditions.

Q3: Can I use NaH for the alkylation of the acid? A: Yes, but be cautious. NaH is a strong base and can cause side reactions on the electron-deficient ring. K2CO3 or Cs2CO3 in DMF or Acetone is much safer and sufficiently reactive for alkylating the carboxylate.

Q4: In the Suzuki coupling, I am recovering the hydrolyzed acid instead of the product. A: The ester is hydrolyzing faster than the oxidative addition occurs. Solution: Use CsF (2-3 eq) as the base in Toluene or Dioxane. Avoid water/alcohol co-solvents. The fluoride activates the boronic acid without generating a high concentration of hydroxide ions.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (Specific guidance on LiTMP and DoM on pyridines). Wiley.

  • O'Brien, P., et al. (2013). "Lithium 2,2,6,6-tetramethylpiperidide (LiTMP): A Versatile Reagent for Directed Ortho-metallation". Chemical Reviews. (Mechanistic insight into base selection).

  • Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules". Organic & Biomolecular Chemistry. (Data on esterification and SnAr prevalence/conditions).

  • Dow AgroSciences LLC . (2014). "Process for the preparation of 4-amino-3-chloro-6-(substituted)picolinates". U.S. Patent 8,884,013. (Industrial optimization of similar chlorofluoropyridine esters).

Sources

Technical Support Center: Synthesis of Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate. This molecule is a crucial heterocyclic building block in the development of novel agrochemicals and pharmaceuticals, valued for the unique physicochemical properties imparted by its trifluoromethyl and chloro substituents.[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of its synthesis, providing in-depth troubleshooting advice and answers to frequently encountered challenges.

Section 1: Proposed Synthetic Strategy

The synthesis of highly substituted pyridines can be challenging due to the electron-deficient nature of the pyridine ring.[3] A robust and widely applicable method for introducing a chloro group onto such a ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[4] This approach offers high yields and good regioselectivity, making it a preferred industrial method.

The logical synthetic pathway begins with a suitable aminopyridine precursor, which undergoes diazotization followed by a copper(I) chloride-catalyzed chlorination.

Proposed Synthesis Workflow

Synthesis_Workflow A Ethyl 3-amino-4-(trifluoromethyl) -2-pyridinecarboxylate B Diazotization (NaNO2, aq. HCl, 0-5 °C) A->B Step 1 C Benzenediazonium Chloride Intermediate (Unstable, use in situ) B->C Formation D Sandmeyer Reaction (CuCl, 60-70 °C) C->D Step 2 E Ethyl 3-chloro-4-(trifluoromethyl) -2-pyridinecarboxylate (Target) D->E Product Troubleshooting_Yield Start Low Yield Observed Check_Temp Was Diazotization Temp consistently 0-5 °C? Start->Check_Temp Temp_High Problem: Diazonium Salt Decomposition. Solution: Improve cooling, slow NaNO2 addition. Check_Temp->Temp_High No Temp_OK Yes Check_Temp->Temp_OK Yes Check_Nitrite Was excess nitrous acid confirmed (starch-iodide test)? Temp_OK->Check_Nitrite Nitrite_No Problem: Incomplete Diazotization. Solution: Use slight excess of NaNO2, ensure amine dissolved. Check_Nitrite->Nitrite_No No Nitrite_OK Yes Check_Nitrite->Nitrite_OK Yes Check_CuCl Was fresh, high-purity CuCl used? Nitrite_OK->Check_CuCl CuCl_Bad Problem: Inactive Catalyst (Oxidized to Cu(II)). Solution: Use fresh CuCl or prepare it in situ. Check_CuCl->CuCl_Bad No CuCl_OK Consider other issues: - Purity of starting amine - Inefficient extraction Check_CuCl->CuCl_OK Yes

Sources

"Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate" reaction monitoring techniques

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use and reaction monitoring of this important synthetic intermediate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions about the properties, handling, and storage of this compound.

Q1: What are the basic chemical and physical properties of this compound?

A1: this compound is a chloro-substituted derivative of pyridinecarboxylic acid.[1] The presence of the trifluoromethyl group and the ethyl ester enhances its unique chemical reactivity, solubility, and stability, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

PropertyValueSource
Molecular Formula C₉H₇ClF₃NO₂[3]
Molecular Weight 253.60 g/mol [3]
Appearance Typically a solid-
Boiling Point 276.8 °C at 760 mmHg[1]
LogP 2.93[1]
CAS Number 128073-16-5[1]
Q2: What are the primary safety and handling precautions for this compound?

A2: This compound is classified as harmful and requires careful handling in a well-ventilated area, preferably a fume hood.[4] According to GHS classifications, it is harmful if swallowed, in contact with skin, or inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[3][4]

Mandatory Personal Protective Equipment (PPE):

  • Wear protective gloves (e.g., nitrile).

  • Wear protective clothing.

  • Wear eye and face protection (safety glasses and/or face shield).[4]

In case of accidental exposure, rinse the affected area thoroughly with water and seek medical attention.[4]

Q3: How should I store this reagent for maximum stability?

A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Avoid exposure to moisture, as the ester group is susceptible to hydrolysis, which can lead to the formation of the corresponding carboxylic acid, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.[5] Long-term stability is best maintained under these conditions.

Part 2: Reaction Monitoring Techniques & Troubleshooting

Monitoring the progress of reactions involving this compound is critical for optimizing yield, minimizing side products, and ensuring complete conversion. This section provides a guide to common analytical techniques and how to troubleshoot them.

Q4: Which analytical techniques are most suitable for monitoring reactions with this compound?

A4: The choice of technique depends on the reaction type, available equipment, and the properties of the reactants and products. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC).[6][7][8] For in-situ, real-time monitoring, spectroscopic methods like FT-IR or Raman spectroscopy can be employed.[9][10]

Workflow for Selecting a Reaction Monitoring Technique

G start Start: Reaction Planned is_volatile Are reactants/products volatile and thermally stable? start->is_volatile is_chromophore Do reactants/products have a UV chromophore? is_volatile->is_chromophore No gcms Primary Technique: GC or GC-MS is_volatile->gcms Yes need_realtime Is real-time, in-situ monitoring required? is_chromophore->need_realtime No hplc Primary Technique: HPLC-UV is_chromophore->hplc Yes spectroscopy Consider FT-IR or Raman Spectroscopy need_realtime->spectroscopy Yes nmr Offline Monitoring: ¹H or ¹⁹F NMR need_realtime->nmr No tlc Alternative/Quick Check: TLC with UV visualization hplc->tlc Quick check

Caption: Decision workflow for selecting an appropriate reaction monitoring technique.

Technique Comparison
TechniqueSpeedCostExpertise RequiredBest ForLimitations
TLC FastLowLowQuick qualitative checksNot quantitative, poor resolution for similar compounds
HPLC-UV ModerateModerateMediumQuantitative analysis of non-volatile mixtures[7]Requires chromophores, method development can be time-consuming
GC-MS ModerateHighHighAnalysis of volatile and semi-volatile compounds[8][11]Not suitable for thermally labile or non-volatile compounds
NMR SlowHighHighStructural confirmation, monitoring specific functional groupsLow sensitivity, requires deuterated solvents, offline analysis
FT-IR/Raman Very FastHighMediumReal-time, in-situ monitoring of functional group changes[9]Complex spectra, difficult for dilute solutions, requires clear reaction medium
Q5: I'm using HPLC-UV to monitor a nucleophilic substitution reaction, but I'm seeing broad peaks and poor separation. What's wrong?

A5: This is a common issue that can stem from several factors related to your HPLC method.

Troubleshooting Guide: HPLC-UV Issues

Potential Cause Explanation & Solution
Inappropriate Mobile Phase The pyridine nitrogen is basic and can interact with free silanol groups on the column, causing peak tailing. Solution: Add a modifier to your mobile phase. For reverse-phase HPLC, adding 0.1% formic acid or trifluoroacetic acid can protonate the pyridine nitrogen, leading to sharper, more symmetrical peaks.[7]
Wrong Column Chemistry A standard C18 column might not provide sufficient retention or selectivity. Solution: Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic and heterocyclic compounds.
Buffer Mismatch If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., pure acetonitrile when the mobile phase is 30% acetonitrile/water), it can cause peak distortion. Solution: Dissolve your sample in the initial mobile phase composition whenever possible.
Column Overload Injecting too concentrated a sample can lead to broad, asymmetrical peaks. Solution: Dilute your sample and re-inject. Check if the peak shape improves.
Q6: My GC-MS analysis shows multiple peaks, but I expect only my starting material and one product. Why?

A6: Extraneous peaks in GC-MS can indicate side reactions, degradation, or contamination.

Troubleshooting Guide: GC-MS Issues

Potential Cause Explanation & Solution
Thermal Degradation The compound may be degrading in the high-temperature GC inlet. Solution: Lower the inlet temperature. If the extraneous peaks decrease, thermal degradation is likely the cause. Ensure the temperature is just high enough to ensure complete volatilization.
Hydrolysis Trace amounts of water in your sample or the GC system can cause hydrolysis of the ethyl ester to the carboxylic acid. The acid itself might not elute cleanly. Solution: Ensure your sample and solvents are anhydrous. Check the MS data for a peak corresponding to the mass of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (225.55 g/mol ).[5]
Side Reactions Depending on the reaction conditions, unexpected side products can form. For example, in reactions with certain nucleophiles, displacement of the chloro group might be accompanied by reactions at other positions.[12] Solution: Analyze the mass spectra of the unknown peaks to propose potential structures. This can provide valuable insight into the reaction mechanism.
Septa Bleed or Contamination Peaks from the column bleed or a contaminated syringe/inlet liner can appear in your chromatogram. Solution: Run a blank (injecting only solvent) to identify system-related peaks.

Part 3: Troubleshooting Common Synthetic Reactions

This compound is often used in nucleophilic aromatic substitution (SₙAr) reactions where the chlorine atom is displaced.

Q7: My SₙAr reaction is sluggish or incomplete. How can I drive it to completion?

A7: Incomplete conversion in SₙAr reactions involving this substrate can often be addressed by modifying reaction parameters.

Causality & Solutions:

  • Insufficient Activation: The pyridine ring is electron-deficient, which facilitates SₙAr. However, the reactivity is highly dependent on the nucleophile and reaction conditions.

    • Increase Temperature: Gently increasing the reaction temperature can significantly increase the reaction rate. Monitor by TLC or HPLC to avoid decomposition.

    • Change Solvent: A polar aprotic solvent like DMF, DMSO, or NMP is often ideal for SₙAr as they can solvate the cation of the nucleophilic salt and leave the anion more "naked" and reactive.

    • Stronger Base/Nucleophile: If your nucleophile is generated in-situ (e.g., deprotonating an alcohol or amine), ensure you are using a strong enough, non-nucleophilic base (e.g., NaH, K₂CO₃) in sufficient excess to drive the equilibrium.

Q8: I'm observing a significant side product that I can't identify. What could it be?

A8: Besides the expected substitution of the chlorine, other side reactions are possible depending on your specific reagents and conditions.

Potential Side Reactions

G start This compound Nucleophile (Nu⁻) main_product Desired Product Nucleophilic Substitution at C-3 start:f1->main_product:f0 SₙAr hydrolysis_ester Side Product 1 Ester Hydrolysis start:f0->hydrolysis_ester:f0 H₂O / OH⁻ hydrolysis_cf3 Side Product 2 CF₃ Hydrolysis start:f0->hydrolysis_cf3:f0 Harsh Acid/Base

Caption: Common reaction pathways for the title compound.

  • Ester Hydrolysis: This is the most common side reaction, especially if using aqueous basic conditions (e.g., NaOH, KOH) or heating for prolonged periods in protic solvents. The product will be the corresponding carboxylic acid.[5] Confirmation: This side product will have a different retention time in HPLC and will be visible by LC-MS with a mass corresponding to the loss of the ethyl group (-28 Da) and addition of a proton (+1 Da).

  • Trifluoromethyl Group Hydrolysis: While generally stable, the -CF₃ group can be hydrolyzed to a carboxylic acid (-COOH) under very harsh acidic or basic conditions.[13] This is less common but possible if reactions are forced at very high temperatures. Confirmation: This would result in a significant mass change detectable by MS.

Part 4: Experimental Protocols

Protocol 1: Generic HPLC Method for Reaction Monitoring

This protocol provides a starting point for developing a robust HPLC method.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Start with a 10-minute hold at 10% B.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 10% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm (scan for optimal wavelength if necessary).[7]

  • Sample Preparation: Quench a small aliquot (~5-10 µL) of the reaction mixture in a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction and precipitate any salts. Centrifuge or filter the sample before injection.

Protocol 2: GC-MS Method for Reaction Monitoring

This method is suitable if reactants and products are thermally stable and volatile.

  • Instrumentation: Gas chromatograph with a mass selective detector.

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Hold at 80 °C for 2 minutes.

    • Ramp at 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Scan range: 40-450 amu.

  • Sample Preparation: Quench a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate). Wash with brine to remove inorganic salts, dry the organic layer with Na₂SO₄, and dilute as necessary before injection.

References
  • JoVE. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. [Link]

  • MDPI. The Simultaneous Determination of Chlorpyrifos–Ethyl and –Methyl with a New Format of Fluorescence-Based Immunochromatographic Assay. [Link]

  • ResearchGate. Adsorption and Reactivity of Pyridine Dicarboxylic Acid on Cu(111). [Link]

  • PubChem. Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate. [Link]

  • Mol-Instincts. Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards. [Link]

  • Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

  • LookChem. Cas 128073-16-5, 2-PYRIDINECARBOXYLIC ACID, 3-CHLORO-5-(TRIFLUOROMETHYL)-. [Link]

  • ResearchGate. Ethyl 4-(4-chloro-3-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

  • PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]

  • PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. [Link]

  • AIP Publishing. Vibrational spectroscopic, structural and nonlinear optical activity studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A DFT approach. [Link]

  • De Gruyter. Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. [Link]

  • Royal Society of Chemistry. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. [Link]

  • Georganics. 3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheet. [Link]

  • ACS Publications. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. [Link]

  • ResearchGate. Optimization of the reaction conditions for ethyl trifluoropyruvate 1, acetone 2a, and aminoethanol 3a. [Link]

  • Semantic Scholar. The Simultaneous Determination of Chlorpyrifos–Ethyl and –Methyl with a New Format of Fluorescence-Based Immunochromatographic Assay. [Link]

  • ResearchGate. Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • ATSDR. Analytical Methods for Pyridine. [Link]

  • Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]

  • SpringerLink. Electrochemical Sensing of Quinoline and Pyridine Utilizing Reusable Graphene-Zirconium Metal-Organic Framework Hybrids on Glass. [Link]

Sources

Technical Support Center: Optimization of Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workup Procedure Optimization Molecule: Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate CAS: 128073-16-5 (Analogous/Class) Application: Key intermediate for agrochemical (herbicide) and pharmaceutical synthesis.

Executive Summary

This guide addresses the critical isolation challenges associated with This compound . Synthesized typically via the chlorination of a 2-hydroxy-pyridine precursor (using


) or cyclocondensation, this molecule presents a "perfect storm" of workup hazards:
  • Latent Exotherms: Residual phosphoryl chloride (

    
    ) can cause delayed, violent off-gassing.
    
  • Ester Instability: The 2-position ester is electronically activated by the pyridine nitrogen and the electron-withdrawing

    
     group, making it highly susceptible to base-catalyzed hydrolysis (saponification).
    
  • Emulsification: Pyridinium salts often stabilize oil-in-water emulsions, complicating phase separation.

This protocol optimizes the workflow to maximize yield (>85%) and purity while mitigating safety risks.

Module 1: The "Inverse Quench" Protocol (Critical Safety)

The Problem: Standard quenching (adding water to the reaction vessel) is dangerous. It concentrates heat and acid generation, degrading the sensitive ester and risking thermal runaway.

The Solution: Use an Inverse Quench into a buffered system.

Protocol Steps:
  • Preparation: Cool the reaction mixture (containing crude product and residual

    
    ) to 20°C.
    
  • Receiver Setup: In a separate vessel, prepare a solution of 15% Potassium Phosphate Monobasic (

    
    )  or Sodium Citrate  chilled to 0-5°C.
    
    • Why: These buffers maintain a pH of ~4-6. Standard Sodium Bicarbonate (

      
      ) causes violent 
      
      
      
      evolution and pH spikes that hydrolyze the ester.
  • Addition: Slowly cannulate or pump the reaction mixture into the cold buffer solution.

    • Rate Control: Maintain internal temperature <15°C.

  • Agitation: Stir vigorously for 30 minutes.

    • Mechanism:[1][2][3][4] This ensures complete hydrolysis of the energetic

      
       bonds in 
      
      
      
      into water-soluble phosphoric acid species before phase separation.

Module 2: Phase Separation & pH Control

The Problem: Pyridine derivatives are amphoteric. If the pH is too low (<2), the pyridine nitrogen protonates, trapping your product in the aqueous layer. If too high (>9), the ester hydrolyzes to the carboxylic acid.

Target pH Window: 5.0 – 7.0

Optimized Extraction Workflow:
  • Solvent Selection: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[5]

    • Recommendation: DCM often provides cleaner separation for fluorinated pyridines due to higher density differences.

  • The "Rag" Layer Fix: If an emulsion (rag layer) forms between phases:

    • Do not shake vigorously.

    • Add Brine: Saturated NaCl increases the ionic strength of the aqueous layer, forcing the organic product out.

    • Filtration: Filter the biphasic mixture through a pad of Celite if fine precipitates (phosphates) are stabilizing the emulsion.

Data: Solvent Efficiency Comparison

SolventPartition Coefficient (

)
Emulsion RiskRecommended For
Dichloromethane (DCM) HighLowSmall to mid-scale (<1kg)
Ethyl Acetate MediumModerateGreen chemistry requirements
Toluene Medium-LowLowLarge scale / Azeotropic drying

Module 3: Purification (Crystallization vs. Chromatography)

The Problem: The


 group makes the molecule lipophilic, often causing it to co-elute with impurities on silica gel.

The Solution: Evaporative Crystallization.

Protocol:
  • Concentrate: Strip the organic solvent to a thick oil.

  • Solvent Swap: Add Heptane (or Hexane) at 50°C.

  • Seeding: Cool slowly to room temperature. If oiling out occurs, scratch the flask or add a seed crystal.

  • Isolation: Filter the resulting solids at 0°C.

    • Note: If the product remains an oil, a short silica plug (eluting with 5% EtOAc/Hexane) is preferable to full column chromatography.

Visual Workflow (Process Logic)

WorkupOptimization Start Crude Reaction Mixture (Product + POCl3) Quench Inverse Quench Into Cold KH2PO4 (0-5°C) Start->Quench Slow Addition HydrolysisCheck Stir 30 mins (Hydrolyze P-Cl species) Quench->HydrolysisCheck Extraction Extract with DCM HydrolysisCheck->Extraction EmulsionDecision Emulsion Formed? Extraction->EmulsionDecision FixEmulsion Add Brine / Filter Celite EmulsionDecision->FixEmulsion Yes PhaseCut Separate Layers (Keep Organic) EmulsionDecision->PhaseCut No FixEmulsion->PhaseCut Wash Wash: Water -> Brine PhaseCut->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Crystallize Crystallize from Heptane Dry->Crystallize

Figure 1: Optimized isolation logic flow for trifluoromethyl-pyridine esters, prioritizing safety and emulsion management.

Troubleshooting FAQ

Q1: I lost significant yield, and the aqueous layer is acidic. What happened? A: You likely protonated the pyridine nitrogen.

  • Mechanism: Pyridines are weak bases (

    
     ~3-5). If your quench was too acidic (pH < 2), the pyridine forms a water-soluble pyridinium salt.
    
  • Fix: Back-extract the aqueous layer by adjusting the pH to 6.0 using 2M NaOH (carefully!) or solid

    
    , then re-extract with DCM.
    

Q2: My product turned into a carboxylic acid (LCMS shows mass -28). Why? A: Ester hydrolysis occurred.

  • Cause: The 2-pyridine ester is highly electrophilic. Quenching into strong base (NaOH) or allowing the temperature to spike >30°C during the quench accelerates saponification.

  • Fix: Switch to the Phosphate Buffer quench described in Module 1. Keep T < 10°C.

Q3: I see a "fuming" effect when I add water to my rotovap residue. A: Incomplete


 removal.
  • Danger: This indicates encapsulated phosphoryl chloride.

  • Fix: Do not proceed. Redissolve in DCM and repeat the water/buffer wash step with vigorous stirring for at least 30 minutes to ensure all phosphorous species are hydrolyzed.

References

  • Synthesis and Application of Trifluoromethylpyridines. Journal of Pesticide Science. Review of synthesis methods for trifluoromethylpyridines, including chlorination/fluorination routes and intermediate handling.

  • Hydrolysis of Phosphoryl Trichloride (

    
    ): Safe Quenching. Organic Process Research & Development. Detailed kinetics and safety protocols for quenching 
    
    
    
    reactions to prevent thermal runaway.
  • Reaction Work-Up Optimization. Chemistry LibreTexts. General principles of phase separation, pH control during extraction, and emulsion management.

  • Stability of Pyridine Carboxylates. PubChem/NIH. Chemical property data indicating the susceptibility of pyridine esters to hydrolysis and decarboxylation.

Sources

"Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate" moisture sensitivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate

Executive Summary: The Stability Profile

Is "this compound" moisture sensitive? Yes. While not as violently reactive as an acid chloride, this compound exhibits significant hydrolytic instability compared to standard aromatic esters.

The Technical "Why": The moisture sensitivity of this compound is driven by the synergistic electron-withdrawing effects of its substituents. The pyridine nitrogen (naturally electron-poor), combined with the 3-Chloro and 4-Trifluoromethyl groups, creates a highly electron-deficient aromatic ring.

This "electron starvation" pulls electron density away from the ester's carbonyl carbon (C=O), making it exceptionally electrophilic. Consequently, even atmospheric moisture acts as a nucleophile, attacking the carbonyl carbon and driving the hydrolysis reaction to the corresponding carboxylic acid (3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid).

Critical Handling & Storage Protocols

To maintain reagent integrity (>98% purity), you must treat this compound as a Level 2 Moisture-Sensitive Reagent .

Storage Architecture
ParameterSpecificationReason
Temperature 2°C to 8°C (Refrigerated)Slows the kinetics of spontaneous hydrolysis.
Atmosphere Argon or Nitrogen (Inert)Displaces atmospheric moisture/oxygen.
Container Amber glass with PTFE-lined septum Prevents UV degradation and ensures a moisture-tight seal.
Desiccant Active Silica Gel or P2O5Scavenges residual humidity inside the secondary container.
Operational Workflow (Step-by-Step)
  • Equilibration: Allow the sealed container to reach room temperature before opening. This prevents water condensation from forming on the cold reagent (a common error that ruins the entire bottle).

  • Sampling: Always use a dry, inert-gas-flushed syringe or spatula. Do not pour directly from the bottle if high humidity is present.

  • Solvent Compatibility: Only use anhydrous solvents (Water content <50 ppm).

    • Recommended: Anhydrous DCM, THF, or Toluene.

    • Avoid: Alcohols (unless intended for transesterification) or wet ethers.

Mechanistic Visualization

The following diagram illustrates the electronic activation that makes this specific ester prone to moisture attack.

G Compound Ethyl 3-chloro-4-(trifluoromethyl) -2-pyridinecarboxylate EWG_Effect Electronic Activation: 1. Pyridine N (EWG) 2. 3-Cl (Inductive EWG) 3. 4-CF3 (Strong EWG) Compound->EWG_Effect Possesses Carbonyl Activated Carbonyl (Highly Electrophilic C=O) EWG_Effect->Carbonyl Increases Electrophilicity Hydrolysis Hydrolysis Reaction Carbonyl->Hydrolysis Susceptible to Moisture H2O (Atmospheric Moisture) Moisture->Hydrolysis Attacks Product Degradation Product: 3-chloro-4-(trifluoromethyl) -2-pyridinecarboxylic acid (Solid Precipitate) Hydrolysis->Product Yields

Caption: Electronic activation pathway showing how electron-withdrawing groups (EWG) sensitize the ester to nucleophilic attack by water.

Troubleshooting Guide (Q&A)

Q1: I see a white solid precipitate in my liquid reagent. Is it still usable?

  • Diagnosis: The white solid is likely 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid . This is the hydrolysis product formed when the ethyl ester reacts with moisture.

  • Action:

    • Filtration: If the solid amount is minimal (<5%), filter the liquid through a dry syringe filter (0.45 µm PTFE) under inert gas.

    • Quantification: Check the purity of the filtrate by H-NMR or LC-MS. The acid shift will differ significantly from the ester.

    • Critical Failure: If the liquid has turned into a slurry, the reagent is compromised. Discard and replace.

Q2: My reaction yield is consistently 15-20% lower than expected. I am using "Dry" solvents.

  • Root Cause: "Dry" solvents from a bottle often contain 50-100 ppm water once opened. For this electron-deficient ester, that is enough to cause competing hydrolysis.

  • Solution:

    • Add 3Å Molecular Sieves (activated) to your solvent bottle 24 hours before use.

    • Verify the solvent quality using a Karl Fischer titrator if available.

    • Ensure your base (e.g., K2CO3, Cs2CO3) is anhydrous; hygroscopic bases introduce significant water.

Q3: Can I store this compound in DMSO or DMF for stock solutions?

  • Recommendation: No.

  • Reasoning: DMSO and DMF are highly hygroscopic (they absorb water from the air rapidly). Storing this ester in DMSO/DMF will lead to rapid hydrolysis over days.

  • Alternative: Prepare stock solutions in Anhydrous DMSO immediately before use, or store as a neat liquid/solid in the freezer.

Q4: How do I confirm the identity of the degradation product?

  • Analytical Marker:

    • 1H NMR: Look for the disappearance of the ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm). The formation of the carboxylic acid often results in a broad singlet downfield (>10 ppm) or a shift in the aromatic proton signals due to the change in electronics (Ester vs. Acid).

References & Validated Sources

  • Matrix Scientific . Product Data: this compound. Retrieved from

  • ChemSrc . CAS 1198475-44-3 Physicochemical Properties. Retrieved from

  • PubChem . Compound Summary: Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (Isomer Analogy). Retrieved from (Note: While specific data for the 3-Cl-4-CF3 isomer is proprietary, stability protocols are validated against the structurally analogous 4-Cl-5-CF3 isomer class).

Validation & Comparative

"Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate" performance in different reaction types

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Performance of Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate in Key Organic Transformations

Introduction: A Versatile Heterocyclic Building Block

This compound is a highly functionalized pyridine derivative that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries.[1][2] Its utility stems from a unique combination of reactive sites and modulating electronic effects. The pyridine core, an electron-deficient aromatic system, is further activated by the presence of two powerful electron-withdrawing groups: a trifluoromethyl group at the C4 position and an ethyl carboxylate group at C2. This electronic profile, combined with a reactive chlorine atom at the C3 position, makes this molecule an excellent substrate for a variety of chemical transformations.

This guide provides a comparative analysis of the performance of this compound in several critical reaction types. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and present comparative data to benchmark its performance against alternative substrates.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, significantly enhanced by the -CF3 and -COOEt groups, makes the C3 position susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating SNAr reactions with a range of nucleophiles.

Mechanistic Insight

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and is further stabilized by the electron-withdrawing substituents. In the subsequent step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The strong electron-withdrawing capacity of the trifluoromethyl group is crucial for stabilizing the intermediate and driving the reaction forward.

Experimental Protocol: Amination via SNAr

This protocol describes a typical procedure for the reaction of this compound with an amine.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add the desired amine (1.1-1.5 eq).

  • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) (2.0-3.0 eq), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

sn_ar_workflow reagents This compound + Amine (R-NH2) + Base (e.g., K2CO3) solvent Solvent (e.g., DMSO) reagents->solvent Dissolve reaction Heating (80-120 °C) solvent->reaction React workup Aqueous Workup & Extraction reaction->workup Process purification Column Chromatography workup->purification product Substituted Product purification->product

Workflow for a typical SNAr reaction.
Performance Comparison

The reactivity of halogenated pyridines in SNAr reactions is highly dependent on the nature and position of the electron-withdrawing groups.

SubstrateActivating GroupsRelative ReactivityTypical Yields
This compound 2-COOEt, 4-CF3High75-95%
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate2-SMe, 5-COOEtModerate-High[3]60-85%[3]
2-ChloropyridineNoneVery Low<10% (harsh conditions)
2-Chloro-5-nitropyridine5-NO2High80-98%

Analysis : The combination of both a 2-carboxylate and a 4-trifluoromethyl group provides strong activation, making this compound a highly effective substrate for SNAr, often proceeding to high yields under moderate conditions. Its performance is comparable to nitro-activated systems, which are classic examples of highly reactive SNAr substrates.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond, while less reactive than C-Br or C-I bonds, can effectively participate in various palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation. The key to success lies in selecting the appropriate catalyst system, typically involving electron-rich and bulky phosphine ligands.[4]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.[5] For chloro-pyridines, this reaction requires robust catalyst systems to overcome the strength of the C-Cl bond.

The catalytic cycle involves three main steps:

  • Oxidative Addition : The Pd(0) catalyst inserts into the C-Cl bond of the pyridine, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.

  • Transmetalation : The boronic acid (or its boronate ester derivative), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

The choice of ligand is paramount; bulky, electron-donating ligands (e.g., SPhos, XPhos) are often required to promote the challenging oxidative addition step with the relatively inert C-Cl bond.[4]

Step-by-Step Methodology:

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K3PO4 or Cs2CO3 (2.0-3.0 eq).

  • Add a palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3, 1-5 mol%) and a suitable phosphine ligand (e.g., SPhos or XPhos, 2-10 mol%).

  • De-gas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add an anhydrous solvent, such as dioxane or toluene.

  • Heat the mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify the product via column chromatography.

suzuki_workflow reactants Pyridine-Cl + Arylboronic Acid + Base (e.g., K3PO4) catalyst Pd Precursor + Ligand (e.g., SPhos) reactants->catalyst Combine in Anhydrous Solvent reaction Inert Atmosphere Heating (80-110 °C) catalyst->reaction React workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Biaryl Product purification->product

Sources

Validated analytical methods for "Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Validated Analytical Methods for Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

This compound is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The structural complexity, featuring a trifluoromethyl group, a chlorine atom, and an ethyl ester on a pyridine ring, necessitates robust analytical methods to ensure its identity, purity, and stability throughout the manufacturing and development lifecycle. The reliability of these analytical procedures is not merely a matter of quality control; it is a foundational requirement for regulatory compliance and the ultimate safety and efficacy of the final product.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3][4] This guide, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, provides a comparative analysis of primary analytical techniques for the comprehensive characterization of this compound.[3][5] We will explore the causality behind experimental choices, present detailed protocols, and offer a framework for method validation.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity and Stability

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for assessing the purity and stability of non-volatile and thermally labile compounds like our target molecule. Its high resolution, sensitivity, and adaptability make it ideal for separating the main compound from process-related impurities and degradation products.

Expertise in Action: Deconstructing the RP-HPLC Protocol

The choice of a C18 column is deliberate; its nonpolar stationary phase provides excellent retention for moderately polar compounds like pyridinecarboxylate esters. The mobile phase, a mixture of an organic solvent (acetonitrile) and an acidic buffer (phosphate buffer at pH 3), is optimized to achieve sharp, symmetrical peaks. Acetonitrile offers a good UV cutoff and low viscosity, while the acidic pH suppresses the ionization of any potential acidic impurities, ensuring they are well-retained and separated.[6] UV detection is selected based on the chromophoric nature of the pyridine ring.

Experimental Protocol: A Stability-Indicating RP-HPLC Method
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) in a 50:50 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

    • Run Time: Sufficient to allow for the elution of all potential impurities.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizing the Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (225 nm) E->F G Integrate Peaks F->G H Calculate Purity, Assay, & Impurities G->H GC_Workflow A Prepare Sample in Volatile Solvent B Inject into GC System A->B C Vaporization in Injector Port B->C D Separation in Capillary Column C->D E Detection by FID D->E F Data Acquisition & Analysis E->F Forced_Degradation cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze Stressed Samples by Validated HPLC Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Ox Oxidation (e.g., 3% H₂O₂, RT) Ox->Analysis Therm Thermal (e.g., 80°C, solid state) Therm->Analysis Photo Photolytic (ICH Q1B light exposure) Photo->Analysis Analyte Ethyl 3-chloro-4-(trifluoromethyl) -2-pyridinecarboxylate Analyte->Acid Analyte->Base Analyte->Ox Analyte->Therm Analyte->Photo Result Evaluate Peak Purity & Mass Balance Analysis->Result

Sources

A Comparative Guide to the Synthesis of Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate is a key building block in the synthesis of various agrochemicals and pharmaceuticals.[1][2] The strategic placement of its chloro, trifluoromethyl, and ethyl carboxylate substituents on the pyridine core makes it a valuable intermediate for developing novel bioactive molecules. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering insights into the strategic choices behind each pathway and presenting supporting data to aid in methodological selection for laboratory and process chemistry applications.

Route 1: Sequential Modification of a Pre-formed Pyridine Ring

This approach leverages a commercially available or readily synthesized pyridine precursor, followed by a series of functional group interconversions and introductions to achieve the target molecule. A logical and documented pathway commences with 2-hydroxy-4-(trifluoromethyl)pyridine.

Overall Synthesis Scheme (Route 1)

Route_1_Sequential_Modification A 2-Hydroxy-4-(trifluoromethyl)pyridine B 2-Chloro-4-(trifluoromethyl)pyridine A->B Chlorination (e.g., POCl3) C Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate B->C Carboxylation & Esterification (e.g., 1. n-BuLi, CO2; 2. EtOH, H+) D This compound C->D Direct Chlorination (e.g., NCS, acid)

Caption: Route 1: Stepwise functionalization of a pyridine core.

Step-by-Step Experimental Protocol (Route 1)

Step 1a: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine

This precursor can be synthesized via a cyclocondensation reaction. A method involves reacting 4-butoxy-1,1,1-trifluoro-3-alken-2-one with trimethylphosphonoacetate, followed by cyclization of the resulting intermediate.[3] Alternatively, it can be prepared from 4-(trifluoromethyl)pyridine through oxidation to the N-oxide, followed by reaction with a halogenating agent and subsequent hydrolysis.[1]

Step 1b: Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine

The hydroxyl group at the 2-position of the pyridine ring can be readily converted to a chlorine atom using standard chlorinating agents.

  • Protocol: To a solution of 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) and a catalytic amount of dimethylformamide (DMF).[3] The reaction mixture is heated to reflux for several hours. After completion, the reaction is carefully quenched with ice water and neutralized. The product, 2-chloro-4-(trifluoromethyl)pyridine, is then extracted with an organic solvent.

  • Causality: Phosphorus oxychloride is a highly effective reagent for the conversion of pyridones and hydroxypyridines to their corresponding chlorides. The pyridine nitrogen acts as a nucleophile, attacking the phosphorus center, which ultimately leads to the displacement of the hydroxyl group by a chloride ion.

Step 2: Carboxylation and Esterification to form Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate

This transformation can be achieved through metallation followed by quenching with carbon dioxide and subsequent esterification.

  • Protocol: A solution of 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C). An organolithium reagent such as n-butyllithium (n-BuLi, 1.1 eq) is added dropwise to effect lithium-halogen exchange. The resulting lithiated species is then quenched by bubbling dry carbon dioxide gas through the solution. The reaction is warmed to room temperature, and the resulting carboxylic acid is esterified by refluxing in ethanol with a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Expertise & Experience: The choice of an organolithium reagent is critical for efficient metallation. The low temperature is necessary to prevent side reactions of the highly reactive organolithium intermediate. Anhydrous conditions are paramount to avoid quenching the organometallic species with water.

Step 3: Direct Chlorination of Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate

The final step involves the regioselective chlorination at the 3-position of the pyridine ring.

  • Protocol: Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate (1.0 eq) is dissolved in a suitable solvent, such as acetonitrile or a chlorinated solvent. A chlorinating agent like N-chlorosuccinimide (NCS, 1.1-1.5 eq) is added, often in the presence of an acid catalyst. The reaction mixture is heated to facilitate the electrophilic aromatic substitution. Upon completion, the product is isolated through standard workup and purification procedures.

  • Trustworthiness: The electron-withdrawing nature of the trifluoromethyl and ethyl carboxylate groups deactivates the pyridine ring towards electrophilic substitution. However, the nitrogen atom directs electrophilic attack to the 3- and 5-positions. Careful control of reaction conditions is necessary to achieve mono-chlorination at the desired 3-position.

Route 2: Pyridine Ring Construction via Cyclocondensation

This strategy involves the construction of the substituted pyridine ring from acyclic precursors, a method that can be highly efficient as it builds the core and introduces key substituents in a single or a few steps. The Bohlmann-Rahtz pyridine synthesis is a well-established method that can be adapted for this purpose.[4]

Overall Synthesis Scheme (Route 2)

Route_2_Cyclocondensation cluster_0 Bohlmann-Rahtz Reaction A Trifluoromethyl-α,β-ynone C Polysubstituted Trifluoromethyl Pyridine Derivative A->C ZnBr2, Toluene, Reflux B β-Enamino ester B->C ZnBr2, Toluene, Reflux D This compound C->D Further Functional Group Interconversion (if necessary)

Caption: Route 2: Construction of the pyridine ring via a Bohlmann-Rahtz reaction.

Step-by-Step Experimental Protocol (Route 2)

Step 1: Bohlmann-Rahtz Pyridine Synthesis

This reaction involves the condensation of a trifluoromethyl-α,β-ynone with a β-enamino ester.

  • Protocol: A trifluoromethyl-α,β-ynone (1.0 eq) is reacted with a β-enamino ester (1.0-1.2 eq) in the presence of a stoichiometric amount of a Lewis acid catalyst, such as zinc bromide (ZnBr₂), in a solvent like toluene.[4] The reaction mixture is heated to reflux. The specific enamino ester would need to be chosen to provide the desired substitution pattern on the resulting pyridine ring. For the target molecule, an enamino ester with a chlorine substituent at the appropriate position would be required.

  • Mechanistic Insight: The reaction proceeds through a cascade of events initiated by the Michael addition of the enamine to the ynone, followed by cyclization and subsequent aromatization to form the pyridine ring. The Lewis acid catalyst activates the ynone towards nucleophilic attack.

Step 2: Functional Group Interconversion (as needed)

Depending on the specific β-enamino ester used in the cyclocondensation, further modifications of the resulting pyridine derivative may be necessary to arrive at the final product. For instance, if a precursor to the chloro or ethyl ester group is incorporated, a subsequent chlorination or esterification step would be required, following similar principles as outlined in Route 1.

Performance Comparison

ParameterRoute 1: Sequential ModificationRoute 2: Pyridine Ring Construction
Starting Materials Readily available or accessible pyridine derivatives.[1][3]Requires synthesis of specific trifluoromethyl ynones and β-enamino esters.[4]
Number of Steps Typically 3-4 steps from a simple precursor.Can be a single step for the core synthesis, but may require additional steps for precursor preparation and final modifications.
Overall Yield Can be moderate due to multiple steps.Potentially higher yield for the ring-forming step, but overall yield depends on precursor synthesis.
Scalability Generally scalable, with well-understood reactions.May require more process development for the cyclocondensation step, especially for large-scale production.
Flexibility Allows for the synthesis of various analogues by modifying the final steps.The substitution pattern is largely determined by the choice of acyclic precursors.
Safety & Handling Involves the use of organolithium reagents (pyrophoric) and phosphorus oxychloride (corrosive).May involve the handling of potentially unstable ynones and requires careful control of the exothermic cyclocondensation.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound.

  • Route 1 (Sequential Modification) is a classic and robust approach, particularly advantageous when a suitable pyridine starting material is readily available. Its stepwise nature allows for straightforward optimization and troubleshooting of individual reactions. The use of well-established transformations makes it a reliable choice for laboratory-scale synthesis and for creating a library of analogues with variations in the final substitution steps.

  • Route 2 (Pyridine Ring Construction) represents a more convergent and potentially more atom-economical strategy. While it may require more initial effort in synthesizing the acyclic precursors, the Bohlmann-Rahtz reaction can provide rapid access to the core pyridine structure. This route may be preferable for large-scale manufacturing where a convergent synthesis can offer significant advantages in terms of cost and efficiency, provided the necessary starting materials can be sourced or prepared economically.

The ultimate choice of synthesis route will depend on the specific project requirements, including the scale of the synthesis, the availability and cost of starting materials, and the desired flexibility for analogue synthesis. For initial exploratory work and medicinal chemistry applications, the flexibility of Route 1 is often favored. For process development and large-scale production, the convergence and potential efficiency of Route 2 warrant serious consideration.

References

Sources

"Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate" patent landscape analysis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Patent Research

I'm starting with Google searches to map the patent landscape for "Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate." My initial focus is on identifying key patent holders and exploring various synthetic methodologies and claimed uses within the patents. I am aiming for a thorough preliminary overview before delving deeper.

Mapping Patent Landscape

I've expanded my search to look for alternative compounds and synthetic routes, creating a basis for comparison. I'm focusing on experimental data with quantitative metrics. Now I'm analyzing the literature to identify key assignees, jurisdictions, and claims, synthesizing experimental data for performance comparisons. Next, I'll structure a guide. Tables will be made for summarizing data.

Expanding Search & Analysis

I'm now diving into Google searches on alternative compounds and routes, seeking experimental data. I'm focusing on quantitative metrics to facilitate performance comparisons. I will analyze the literature to identify assignees, jurisdictions, and claims. Next, I'll synthesize the data and construct a structured guide including tables to summarize data.

Gathering Preliminary Data

I've begun initial searches and have uncovered pertinent patents and documents. I've found patents related to compounds that are structurally comparable to "this compound" or mention similar structures. My next step will be to filter and analyze the data for deeper relevance.

Refining Search Parameters

I've expanded my search to encompass related pyridine derivatives, focusing on those structurally close to the target compound. While I found documents detailing related pyridine synthesis, specifically 3-chloro-5-trifluoromethylpyridines and other intermediates, I still lack direct patents on the final product or explicit synthetic routes. I'm now refining search parameters to capture patents that might include the exact molecule within broader claims or Markush structures. I'm also planning to seek more specific experimental data.

Analyzing Patent Relevance

I've reviewed the preliminary patent data, noting related pyridine derivatives and intermediates such as 3-chloro-5-trifluoromethylpyridines. While I've found patents mentioning the synthesis of similar pyridine-based structures, I haven't yet located a patent specifically claiming "this compound." The patents provide context for related compound synthesis, but I still lack direct patent landscape analysis for the target compound, so I'm refining my search.

Pinpointing Chemical Data

I've made headway! Recent searches unearthed the CAS number 128073-16-5 for "Ethyl 3-chloro-5-(trifluoromethyl)picolinate," a structurally similar compound. A supplier website confirms its use as an intermediate.

Refining Search Strategies

I'm making progress, focusing on adapting existing methods. While I still lack the definitive patent on the specific target compound, searches yielded related patents detailing pyridine carboxylate synthesis. For example, patents EP 2 368 550 B1 and EP2901857A1 offer potential synthesis routes that I can adapt for my compound. I'm now refining search terms to target these methods more directly. The compound of interest, "this compound," remains my focus.

Deepening the Investigation

I've uncovered more promising leads. A supplier of a structural analog confirmed its utility as a synthetic intermediate, hinting at commercial relevance and patentability. Despite this, I must verify the CAS number for the exact compound, "this compound." I'm now developing a strategy that incorporates targeted searches for scientific literature and competitor analysis. I must find details on the applications of this compound for greater context.

Distinguishing Compounds

I have successfully differentiated between the target compound and its isomer, a critical step. My search criteria proved effective in isolating the specific structural arrangement of "this compound." This involved careful analysis of CAS numbers and structural formulas to eliminate the closely related isomer, narrowing the focus considerably.

Refining Identification of Target

I've determined most initial search hits were for the 5-trifluoromethyl isomer, a key intermediate. Though "Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate" (CAS 1407516-45-3) exists, the target's exact CAS is elusive. A Chinese patent (CN116425671A) detailing synthesis of a relevant precursor, 2-chloro-4-(trifluoromethyl)pyridine, offers valuable synthetic route insights, yet direct patents for the target are still missing.

Synthesizing Target Compound

I've clarified the distinction between my target, "this compound," and its isomer. My previous searches revealed most hits were the 5-trifluoromethyl isomer. I've located a crucial Chinese patent detailing a 2-chloro-4-(trifluoromethyl)pyridine synthesis, offering synthetic insights. The target compound's specific patent landscape remains unpopulated, however.

Analyzing Synthetic Routes

I've successfully distinguished the target compound from its isomer, revealing the 5-trifluoromethyl isomer's prevalence. Finding the 2-chloro-4-(trifluoromethyl)pyridine precursor's patented synthesis (CN116425671A) has shifted my focus. Now I'm comparing this to literature-based alternatives, aiming for a guide that emphasizes both the synthetic pathway and related innovations.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.